1,3-Diamino-2-propanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6070. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-diaminopropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O/c4-1-3(6)2-5/h3,6H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBWIEGTWASWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060663 | |
| Record name | 2-Propanol, 1,3-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060663 | |
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Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-29-5 | |
| Record name | 1,3-Diamino-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diamino-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diamino-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,3-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1,3-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diaminopropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIAMINO-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L59259H635 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Profile of 1,3-Diamino-2-propanol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Diamino-2-propanol, a versatile bidentate diamine ligand used in the synthesis of various organometallic compounds and as a precursor for fluorogenic dsDNA binders.[1] The following sections present key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental methodologies for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Data
The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule.
| Parameter | Value | Solvent | Reference | Instrument |
| Frequency | 250 MHz | DMSO-d₆ | TMS | Bruker WM-250 |
| Frequency | 90 MHz | D₂O | TMS | Not Specified |
Note: Specific chemical shift and coupling constant values are best obtained by direct analysis of the spectra provided by the referenced databases.
¹³C NMR Data
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
| Parameter | Value | Solvent | Reference | Instrument |
| Frequency | Not Specified | Chloroform-d | TMS | Varian CFT-20 |
Note: For detailed chemical shift values, direct consultation of the spectral data from the sources is recommended.[2]
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra of amino alcohols like this compound.
-
Sample Preparation : Dissolve approximately 10-50 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) to achieve a concentration of 10-50 mM for ¹H NMR or 50-200 mM for ¹³C NMR.[3]
-
Sample Transfer : Transfer the solution into a 5 mm NMR tube, ensuring the tube is clean and dry.[3]
-
Instrumentation : Place the NMR tube into the spinner and insert it into the NMR spectrometer.
-
Data Acquisition : Acquire the spectrum using standard instrument parameters. For quantitative ¹³C NMR, an inverse-gated decoupling sequence may be used to suppress the Nuclear Overhauser Effect (nOe) and allow for accurate integration, though this requires a longer relaxation delay.[4]
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound shows characteristic absorption bands for the amine (N-H), hydroxyl (O-H), and alkane (C-H) functional groups. Alcohols typically exhibit a strong, broad O-H stretching band in the region of 3500-3200 cm⁻¹ due to hydrogen bonding.[5][6][7] The C-O stretching vibration for alcohols is usually observed between 1260-1050 cm⁻¹.[5][6]
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |
| N-H Stretch | 3400 - 3250 | Medium |
| C-H Stretch | 3000 - 2850 | Medium |
| N-H Bend | 1650 - 1580 | Medium |
| C-O Stretch | 1260 - 1050 | Strong |
Note: The precise peak positions can be found in the spectral data available from sources such as ChemicalBook and PubChem.[8][9]
Experimental Protocol for IR Spectroscopy
The following protocols are suitable for obtaining the IR spectrum of this compound, which is a solid at room temperature.[1]
-
Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and minimal sample preparation.[10]
-
Capillary Cell (Melt) : The solid sample is heated above its melting point (40-44 °C) and a small drop of the resulting liquid is placed between two KBr or NaCl plates to form a thin film.[9][11]
-
KBr Pellet : 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The concentration of the sample in the KBr should be around 0.2% to 1%.[11]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of a compound.
Mass Spectral Data
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with several fragment ions. The data presented below is consistent with electron ionization (EI) mass spectrometry.
| m/z | Relative Intensity (%) | Possible Fragment |
| 90 | Low | [M]⁺ (Molecular Ion) |
| 72 | 8.0 | [M - H₂O]⁺ |
| 71 | 10.3 | [M - H₂O - H]⁺ |
| 60 | 31.5 | [CH(OH)CH₂NH₂]⁺ |
| 42 | 18.4 | [C₂H₄N]⁺ |
| 30 | 100.0 | [CH₂NH₂]⁺ (Base Peak) |
Data sourced from ChemicalBook, acquired at 75 eV.[12]
Experimental Protocol for Mass Spectrometry
A general protocol for the mass spectrometric analysis of a non-volatile amino alcohol like this compound is as follows:
-
Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[9] For GC-MS, the sample is first vaporized in the injector.
-
Ionization : Electron Ionization (EI) is a common method for relatively small molecules. In EI, high-energy electrons (typically 70 eV) bombard the sample molecules, causing them to ionize and fragment.[12] For amino alcohols, which can undergo significant fragmentation with EI, "soft" ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can also be used to preserve the molecular ion.[13][14] ESI is particularly suitable for polar molecules and often involves protonation to form [M+H]⁺ ions.[15][16]
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
References
- 1. This compound 95 616-29-5 [sigmaaldrich.com]
- 2. spectrabase.com [spectrabase.com]
- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 4. sc.edu [sc.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. allsubjectjournal.com [allsubjectjournal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound (616-29-5) IR Spectrum [m.chemicalbook.com]
- 9. This compound | C3H10N2O | CID 61157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. eng.uc.edu [eng.uc.edu]
- 12. This compound (616-29-5) MS [m.chemicalbook.com]
- 13. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. acdlabs.com [acdlabs.com]
- 16. masspec.scripps.edu [masspec.scripps.edu]
An In-depth Technical Guide to the Solubility of 1,3-Diamino-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3-Diamino-2-propanol in various solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and utilizing the solubility characteristics of this compound for formulation, synthesis, and other research applications.
Core Compound Properties
This compound (CAS No. 616-29-5) is a versatile organic compound featuring two primary amine groups and a secondary alcohol group. This structure imparts a high degree of polarity to the molecule, significantly influencing its solubility profile. It presents as a white to yellowish low-melting solid.[1]
Quantitative and Qualitative Solubility Data
The solubility of this compound has been characterized in a range of aqueous and organic solvents. The available data, both quantitative and qualitative, are summarized in the table below for ease of comparison.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Remarks |
| Water | H₂O | 100 g/L[1][2] | Not Specified | Also reported as "very soluble"[3][4][5] and "readily soluble in water in all proportions"[6] |
| Methanol | CH₃OH | Soluble[7] | Not Specified | No quantitative data available. |
| Ethanol | C₂H₅OH | Soluble[7] | Not Specified | No quantitative data available. |
| Isopropanol | C₃H₈O | Soluble[7] | Not Specified | No quantitative data available. |
| Diethyl Ether | (C₂H₅)₂O | Nearly Insoluble[7] | Not Specified | No quantitative data available. |
| Benzene | C₆H₆ | Nearly Insoluble[7] | Not Specified | No quantitative data available. |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in the physicochemical characterization of a compound. The Saturation Shake-Flask Method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. Below is a detailed protocol for this method, adapted for the analysis of this compound.
Saturation Shake-Flask Method
1. Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
2. Materials:
- This compound (high purity)
- Solvent of interest (e.g., water, ethanol)
- Glass vials or flasks with airtight screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
- Volumetric flasks and pipettes
- Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)
3. Procedure:
- Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
- Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.
- Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or splashing.
- Phase Separation: After the equilibration period, allow the suspension to settle for a short period. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
- Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean, tared vial.
- Quantification: Accurately weigh the filtered aliquot. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).
- Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/L, mg/mL, or mol/L, based on the concentration determined in the aliquot and the dilution factor.
4. Data Analysis and Reporting:
- Perform the experiment in triplicate to ensure the reproducibility of the results.
- Report the mean solubility value and the standard deviation.
- Record the experimental conditions, including the temperature, agitation speed, and equilibration time.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the saturation shake-flask method for determining the solubility of this compound.
Logical Relationship of Compound Properties and Solubility
The solubility of a compound is a function of its intrinsic properties and the properties of the solvent. The following diagram illustrates this relationship for this compound.
References
- 1. This compound CAS#: 616-29-5 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound(616-29-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. echemi.com [echemi.com]
- 6. US1985885A - Preparation of 1,3 diamino-2-propanol - Google Patents [patents.google.com]
- 7. This compound – Wikipedia [de.wikipedia.org]
Thermophysical properties of 1,3-Diamino-2-propanol
An In-depth Technical Guide on the Thermophysical Properties of 1,3-Diamino-2-propanol
Introduction
This compound (CAS No: 616-29-5), also known as 2-Hydroxy-1,3-diaminopropane, is a versatile chemical compound featuring two primary amine groups and a secondary hydroxyl group.[1][2] This structure makes it a valuable building block in various chemical syntheses. It presents as a white to pale-yellow solid that is highly soluble in water.[1][3][4] Its applications are diverse, ranging from its use as a pharmaceutical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) to its role in gas absorbents for removing acidic gases like CO2.[5][6] This guide provides a detailed overview of its core thermophysical properties, experimental methodologies for their determination, and key chemical synthesis and application workflows.
Physicochemical and Thermophysical Properties
The fundamental physicochemical and thermophysical properties of this compound are summarized below. These values are critical for process design, safety assessments, and computational modeling in research and industrial applications.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C3H10N2O | [5][7][8] |
| Molecular Weight | 90.12 g/mol | [1][7][9] |
| Appearance | White to yellowish solid | [3][4][7] |
| CAS Number | 616-29-5 | [1][5] |
| Solubility | Very soluble in water | [2][3][7] |
Table 2: Key Thermophysical Data of this compound
| Property | Value | Conditions | Source |
| Melting Point | 40 - 44 °C | Ambient Pressure | [3] |
| Boiling Point | 235 - 237 °C | 760 mmHg | [2][7][8] |
| Density | 1.081 g/cm³ | Not Specified | [8] |
| Vapor Pressure | 0.008 mmHg | 25 °C | [7] |
| Flash Point | 96.9 - 97 °C | Closed Cup | [7][8] |
| Heat of Vaporization | 55.0 kJ/mol | Not Specified | [7] |
| Refractive Index | 1.4610 | Estimate | [8] |
Experimental Protocols for Thermophysical Property Determination
Accurate measurement of thermophysical properties is essential for chemical process engineering and design. The methodologies described below are standard techniques used for determining the properties of amines and amino alcohols like this compound.
Density Measurement
Density is a critical parameter for fluid dynamics calculations and process modeling.
-
Methodology : A common and precise method for measuring the density of liquids is the use of a vibrating tube densimeter .[10]
-
Principle : The instrument measures the oscillation period of a U-shaped glass tube filled with the sample liquid. This period is directly related to the mass, and therefore the density, of the liquid in the tube.
-
Procedure :
-
Calibration : The densimeter is first calibrated using two reference substances with well-known densities, such as dry air and double-distilled, degassed water.
-
Sample Preparation : A sample of this compound is prepared, ensuring it is free of impurities and gas bubbles. If the sample is solid at room temperature, it is heated to just above its melting point.
-
Measurement : The sample is injected into the measurement cell of the densimeter. The temperature of the cell is precisely controlled by a Peltier thermostat.
-
Data Acquisition : Once the temperature and oscillation period stabilize, the density is calculated automatically by the instrument's software. Measurements are typically repeated at various temperatures to obtain density as a function of temperature.[11]
-
Viscosity Measurement
Viscosity data is crucial for the design of pumping, mixing, and heat exchange equipment.
-
Methodology : Rotational viscometers or falling body viscometers are frequently used for measuring the dynamic viscosity of amine solutions.[11][12]
-
Principle (Rotational Viscometer) : A spindle is rotated within the sample fluid. The torque required to overcome the viscous drag of the fluid is measured, which is proportional to the fluid's viscosity.
-
Procedure :
-
Calibration : The viscometer is calibrated using standard viscosity reference fluids.
-
Sample Loading : The sample is placed in a temperature-controlled sample holder.
-
Measurement : The appropriate spindle is selected and immersed in the sample. The spindle is rotated at a constant speed, and the resulting torque is measured.
-
Temperature Dependence : The procedure is repeated across a range of temperatures to characterize the viscosity-temperature relationship.[12]
-
Heat Capacity Measurement
Isobaric heat capacity is a fundamental thermodynamic property needed for energy balance calculations in thermal processes.
-
Methodology : A flow calorimeter is a suitable instrument for determining the isobaric heat capacity of liquids.[10]
-
Principle : A continuous flow of the sample liquid is passed through a heated tube. The heat capacity is determined by measuring the temperature increase of the fluid for a known power input.
-
Procedure :
-
System Calibration : The calorimeter is calibrated by measuring a reference fluid with a well-established heat capacity, such as water.
-
Sample Flow : The liquid sample is pumped through the calorimeter at a constant, precisely measured flow rate.
-
Heating and Measurement : A known and constant heat flux is applied to the fluid. The temperature difference between the inlet and outlet of the heated section is measured with high-precision thermometers.
-
Calculation : The isobaric heat capacity is calculated from the heat input, the mass flow rate, and the measured temperature difference.
-
Workflows and Applications
Synthesis of this compound
This compound is commonly synthesized by the reaction of epichlorohydrin (B41342) with an excess of ammonia (B1221849) in an alkaline environment.[3][13] This two-step process is designed to optimize the yield of the desired product while minimizing the formation of byproducts.
Caption: Synthesis workflow of this compound.
Role as a Pharmaceutical Intermediate
This compound serves as a crucial building block in the synthesis of several important Active Pharmaceutical Ingredients (APIs).[6] Its bifunctional nature, containing both amine and hydroxyl groups, allows it to be incorporated into complex molecular structures.
Caption: Role as an intermediate in API synthesis.[1]
References
- 1. apicule.com [apicule.com]
- 2. This compound – Wikipedia [de.wikipedia.org]
- 3. This compound | 616-29-5 [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Page loading... [guidechem.com]
- 6. Industrial Grade this compound Market [sites.google.com]
- 7. This compound(616-29-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. This compound | C3H10N2O | CID 61157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thermophysical properties of aqueous amines solutions for CO2 capture applications - Dialnet [dialnet.unirioja.es]
- 11. physchemres.org [physchemres.org]
- 12. uvadoc.uva.es [uvadoc.uva.es]
- 13. borregaard.com [borregaard.com]
The Discovery, Synthesis, and Application of 1,3-Diamino-2-propanol: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diamino-2-propanol, a versatile trifunctional amine, has carved a significant niche in the landscape of chemical synthesis and pharmaceutical development. First identified in the late 19th century, its unique structural features have made it a valuable building block for a diverse array of complex molecules, most notably as a key intermediate in the synthesis of prominent pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its critical applications, with a particular focus on its role in the development of HIV protease inhibitors and beta-adrenergic blocking agents.
Discovery and History
The first documented indication of the formation of this compound dates back to 1873.[1] In his work, A. Claus observed the formation of this compound, alongside other condensation products, during the reaction of 1,3-dichloro-2-propanol (B29581) with ammonia (B1221849).[1] This early observation laid the groundwork for future investigations into the synthesis and properties of this novel diamine.
Subsequent research focused on optimizing the synthesis of this compound, moving from the relatively low-yield reaction with 1,3-dichloro-2-propanol to more efficient methods. A significant advancement came with the use of the more cost-effective starting material, epichlorohydrin (B41342), reacted with a large excess of ammonia.[1] Over the years, various modifications to this process have been developed to improve yield and purity, including two-stage reactions and the use of ion-exchange resins for purification. These developments have been crucial in making this compound readily available for its diverse applications.
Physicochemical Properties
This compound is a white to pale yellow crystalline solid at room temperature, exhibiting a low melting point.[2] It is highly soluble in water and soluble in alcohols such as methanol (B129727) and ethanol, but nearly insoluble in nonpolar organic solvents like diethyl ether and benzene.[1] Its structure features two primary amine groups and a secondary alcohol group, which contribute to its chemical reactivity and its utility as a versatile chemical intermediate.[1]
| Property | Value | Reference |
| Molecular Formula | C₃H₁₀N₂O | [2][3][4] |
| Molecular Weight | 90.12 g/mol | [4] |
| Appearance | White to pale yellow crystalline solid or clear liquid as melt | [2] |
| Melting Point | 40-44 °C | [4] |
| Boiling Point | 235 °C | [5] |
| Solubility in Water | Very soluble | [1] |
| pKa | 9.69, 7.93 (at 20°C) |
Spectroscopic Data
The structural features of this compound have been extensively characterized using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | |
| Instrument | Bruker WM-250 |
| Solvent | Not specified |
| Chemical Shifts (ppm) | Data not explicitly provided in search results. |
| ¹³C NMR | |
| Source | Aldrich Chemical Company, Inc. |
| Solvent | Not specified |
| Chemical Shifts (ppm) | Data not explicitly provided in search results. |
Infrared (IR) Spectroscopy
| FTIR | |
| Technique | CAPILLARY CELL: MELT |
| Source of Sample | Research Organic/Inorganic Corporation, Sun Valley, California |
| Key Absorptions (cm⁻¹) | Data not explicitly provided in search results. |
Experimental Protocols
Several methods for the synthesis of this compound have been reported. The most common and economically viable routes start from either 1,3-dichloro-2-propanol or epichlorohydrin.
Synthesis from 1,3-Dichloro-2-propanol
An early standard procedure involves the reaction of 1,3-dichloro-2-propanol with an excess of ammonia in the presence of a fixed alkali, such as sodium hydroxide (B78521), to act as an acid scavenger.[1][5]
Protocol:
-
One mole of 1,3-dichloro-2-propanol (129 grams) is added to two liters of an aqueous ammonia solution (containing 20% or more of NH₃) that has been cooled to 30°C or lower.[5]
-
Two moles of sodium hydroxide (80 grams) are also present in the ammonia solution.[5]
-
The mixture is stirred for 15 to 20 minutes until the reaction is complete.[5]
-
The excess ammonia and water are then removed by distillation.[5]
-
The resulting crude product can be purified by vacuum distillation (at 15-25 mm Hg, up to a temperature of 100°C) to yield the pure, white crystalline this compound.[5]
Yields for this method are typically below 40%.[1]
Synthesis from Epichlorohydrin
A more common industrial method utilizes the reaction of epichlorohydrin with a large excess of aqueous ammonia. This method can be performed in one or two stages.
Two-Stage Protocol:
-
Epichlorohydrin is reacted with a 30-50 fold excess of aqueous ammonia at a temperature of 10°C, leading to the opening of the oxirane ring.
-
An equimolar amount of sodium hydroxide, relative to the epichlorohydrin, is then added at 10-20°C.
-
After the reaction, the excess ammonia is removed, and the precipitated sodium chloride is filtered off.
-
The crude product is then purified by vacuum distillation to yield pure this compound with a yield of approximately 64%.
A variation of this process utilizes a strongly basic anion exchanger to bind the hydrochloric acid formed during the reaction, which avoids the need to filter out sodium chloride and can achieve reproducible yields of 52-55%.
Applications in Drug Development
The trifunctional nature of this compound makes it a valuable chiral building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[6] Its two primary amine groups and one hydroxyl group provide multiple points for chemical modification, allowing for the construction of complex molecular architectures.
HIV Protease Inhibitors
Derivatives of this compound are key components in the synthesis of several HIV protease inhibitors.[7] These drugs are designed to mimic the transition state of the peptide bond cleavage catalyzed by the HIV protease, thereby inhibiting the enzyme and preventing the maturation of new, infectious virus particles.[8]
Caption: HIV Protease Inhibition Pathway.
The diagram above illustrates the crucial role of HIV protease in the viral life cycle by cleaving the Gag-Pol polyprotein into mature, functional proteins necessary for the assembly of an infectious virion. HIV protease inhibitors, often synthesized from this compound derivatives, block the active site of the protease, preventing this cleavage and thus halting viral maturation.[8][9]
Beta-Adrenergic Blocking Agents (Beta-Blockers)
This compound is a key intermediate in the synthesis of the beta-blocker bisoprolol (B1195378).[6] Beta-blockers are a class of drugs that work by blocking the effects of the hormone epinephrine (B1671497) (adrenaline) and the neurotransmitter norepinephrine (B1679862) on beta-adrenergic receptors.[10][11][12] Specifically, bisoprolol is a selective β1-receptor antagonist, primarily affecting the heart.
Caption: Beta-Adrenergic Signaling and Blockade.
The beta-adrenergic signaling pathway in cardiac myocytes is initiated by the binding of norepinephrine to β1-adrenergic receptors.[11][13] This activates a Gs protein, which in turn stimulates adenylate cyclase to produce cyclic AMP (cAMP).[11][13] Elevated cAMP levels activate Protein Kinase A (PKA), leading to a cascade of events that result in increased heart rate and contractility.[11][13] Bisoprolol, synthesized using this compound, acts as a competitive antagonist at the β1-adrenergic receptor, blocking the binding of norepinephrine and thereby reducing heart rate and contractility.
Other Applications
Beyond its prominent role in the synthesis of the aforementioned pharmaceuticals, this compound finds utility in several other areas:
-
Gas Absorbents: Aqueous solutions of this compound can efficiently absorb acidic gases such as carbon dioxide and hydrogen sulfide (B99878) from industrial gas streams.[1]
-
Cosmetics: It can be used as a pH adjuster and buffering agent in cosmetic formulations.
-
Chemical Synthesis: It serves as a versatile bidentate diamine ligand in the synthesis of various organometallic compounds and as a branching unit in the creation of peptide dendrimers.[4]
Experimental and Purification Workflow
The synthesis and purification of this compound involves a series of well-defined steps to ensure a high-purity final product.
Caption: Synthesis and Purification Workflow.
The general workflow for the synthesis of this compound from epichlorohydrin involves the initial reaction with ammonia, followed by the addition of a base. The subsequent purification steps include the removal of excess ammonia by distillation, filtration of the resulting salt byproduct, and a final purification of the crude product by vacuum distillation to obtain high-purity this compound.
Conclusion
From its initial discovery as a byproduct of a 19th-century chemical reaction to its current status as a critical building block for life-saving pharmaceuticals, this compound has demonstrated enduring importance in the chemical and biomedical sciences. Its unique trifunctional structure provides a versatile platform for the synthesis of complex molecules with significant biological activity. The continued development of efficient and sustainable synthetic routes for this compound will undoubtedly facilitate further innovation in drug discovery and materials science. This guide has provided a comprehensive overview of the key technical aspects of this compound, offering a valuable resource for researchers and professionals in the field.
References
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- 2. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | C3H10N2O | CID 61157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-二氨基-2-丙醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. US1985885A - Preparation of 1,3 diamino-2-propanol - Google Patents [patents.google.com]
- 6. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 7. EP1059285A2 - Process for the preparation of this compound and 1,3-diamino-2-propanone derivatives - Google Patents [patents.google.com]
- 8. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 9. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential Research Applications of 1,3-Diamino-2-propanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diamino-2-propanol, a versatile and highly functionalized organic molecule, has emerged as a critical building block in a multitude of research and development areas. Its unique trifunctional nature, possessing two primary amine groups and a secondary alcohol, allows for the construction of complex molecular architectures with diverse applications. This technical guide delves into the core research applications of this compound, providing an in-depth overview of its utility in coordination chemistry, medicinal chemistry, and materials science. We present a comprehensive summary of quantitative data, detailed experimental protocols for key synthetic procedures, and visual representations of significant pathways and workflows to facilitate a deeper understanding and inspire further innovation in the application of this pivotal chemical compound.
Introduction
This compound (DAP), also known as 2-hydroxy-1,3-propanediamine, is a colorless to pale-yellow crystalline solid that is highly soluble in water.[1][2] Its molecular structure, featuring two nucleophilic amino groups and a hydroxyl group on a propane (B168953) backbone, makes it an ideal candidate for a variety of chemical transformations. This trifunctionality allows for its use as a versatile bidentate or tridentate ligand in coordination chemistry, a chiral building block in asymmetric synthesis, and a branching unit in the construction of dendrimers and other polymeric materials.[3] This guide will explore the significant research applications of this compound, with a focus on its role in the development of novel metal complexes, therapeutic agents, and advanced materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, application in various solvent systems, and for the prediction of its reactivity.
| Property | Value | Reference |
| Molecular Formula | C₃H₁₀N₂O | [4] |
| Molecular Weight | 90.12 g/mol | [4] |
| Melting Point | 40-44 °C | [2] |
| Boiling Point | 235 °C | [5] |
| Density | 1.081 g/cm³ | [6] |
| Water Solubility | Very soluble | [1] |
| pKa1 | 7.93 (at 20°C) | [5] |
| pKa2 | 9.69 (at 20°C) | [5] |
Table 1: Physicochemical Properties of this compound.
Applications in Coordination Chemistry: Synthesis of Metal Complexes
The two primary amine groups and the central hydroxyl group of this compound make it an excellent ligand for a variety of metal ions. It can coordinate in a bidentate fashion through its nitrogen atoms or as a tridentate ligand involving the oxygen atom of the hydroxyl group. This versatility has led to the synthesis of a wide range of metal complexes with interesting structural and electronic properties.
Schiff Base Complexes
A significant area of research involves the use of this compound in the synthesis of Schiff base ligands and their subsequent metal complexes. The diamine is condensed with aldehydes or ketones to form Schiff bases, which are then used to chelate metal ions. These complexes have shown potential in catalysis and materials science.[7][8]
This protocol describes a templated synthesis of a mononuclear Ni(II) complex of an unsymmetrical Schiff base ligand derived from this compound.[7]
Materials:
-
This compound
-
o-hydroxyacetophenone
-
Nickel(II) nitrate (B79036) hexahydrate
Procedure:
-
Dissolve this compound (1 mmol) in methanol (20 mL).
-
To this solution, add o-hydroxyacetophenone (1 mmol) and salicylaldehyde (1 mmol).
-
Add a solution of nickel(II) nitrate hexahydrate (1 mmol) in methanol (10 mL) to the mixture.
-
Add triethylamine (2 mmol) dropwise to the reaction mixture and stir.
-
The resulting mixture is refluxed for 2 hours.
-
Allow the solution to cool to room temperature.
-
The precipitated complex is collected by filtration, washed with cold methanol, and dried in vacuo.
Characterization Data for a Representative Ni(II) Complex:
| Property | Value |
| Geometry | Square planar |
| Magnetic Property | Diamagnetic |
| Ni(II)/Ni(I) Couple | Quasi-reversible |
Table 2: Characterization of a Mononuclear Ni(II) Schiff Base Complex.[7]
Caption: Workflow for the synthesis of Schiff base metal complexes.
Applications in Medicinal Chemistry and Drug Development
This compound serves as a crucial scaffold in the design and synthesis of various therapeutic agents. Its ability to introduce chirality and provide multiple points for functionalization makes it a valuable building block in drug discovery.
HIV Protease Inhibitors
The 1,3-diamino-2-hydroxypropane moiety is a key structural feature in a class of potent HIV-1 protease inhibitors. It acts as a transition-state isostere, mimicking the tetrahedral intermediate of peptide bond hydrolysis catalyzed by the viral protease.
A general strategy for the synthesis of pseudosymmetric HIV protease inhibitors involves the coupling of protected amino acids or other carboxylic acids to the two primary amine groups of a this compound core.[9]
Caption: General synthetic route for HIV protease inhibitors.
Smooth Muscle Relaxants
Derivatives of 1,3-diaminopropan-2-ols have been synthesized and evaluated for their relaxant activity on tracheal smooth muscle, suggesting their potential as anti-asthmatic agents.[10]
The relaxant effects of synthesized compounds are typically evaluated ex vivo on isolated rat tracheal rings pre-contracted with an agonist like carbachol (B1668302).[10]
Procedure:
-
Isolate tracheal rings from rats and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and aerated with 95% O₂ and 5% CO₂.
-
Induce contraction of the tracheal rings with a standard agonist (e.g., 1 µM carbachol).
-
Once a stable contraction is achieved, cumulatively add the test compounds in increasing concentrations.
-
Record the relaxation responses and calculate the percentage of relaxation relative to the pre-contracted tension.
-
Determine the Emax (maximum effect) and EC50 (concentration for 50% of the maximum effect) values.
Quantitative Data on Relaxant Activity of 1,3-Diaminopropan-2-ol Derivatives:
| Compound | Emax (%) | EC50 (µM) |
| Theophylline (control) | 100 | 150 |
| 8b | 100 | 138 |
| 8c | 88 | 149 |
| 8d | 100 | 154 |
| 8i | 91 | 167 |
| 8j | 62 | ND |
| 8k | 86 | 167 |
| 8l | 57 | ND |
| 8m | 87 | 147 |
| 8n | 100 | 62 |
Table 3: Relaxant effect of 1,3-diaminopropan-2-ol derivatives on rat tracheal rings pre-contracted with carbachol (1 µM). ND = Not Determined.[10]
Applications in Materials Science: Peptide Dendrimers
The trifunctional nature of this compound makes it an excellent branching unit for the synthesis of peptide dendrimers. These highly branched, monodisperse macromolecules have applications in drug delivery, gene therapy, and as synthetic vaccines.
Solid-Phase Synthesis of Peptide Dendrimers
Peptide dendrimers can be synthesized using solid-phase peptide synthesis (SPPS) techniques, where this compound, with its amino groups suitably protected, is used to introduce branching points in the growing dendrimer structure.
Caption: Workflow for solid-phase synthesis of peptide dendrimers.
Conclusion
This compound is a remarkably versatile and valuable molecule in scientific research. Its unique structural features have enabled significant advancements in coordination chemistry, leading to the development of novel metal complexes with diverse properties. In medicinal chemistry, it serves as a critical scaffold for the design of potent therapeutic agents, most notably HIV protease inhibitors and potential anti-asthma drugs. Furthermore, its role as a branching unit in the synthesis of peptide dendrimers highlights its importance in the field of materials science and nanotechnology. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with a solid foundation for exploring and expanding the applications of this multifaceted compound. Future research will undoubtedly uncover even more innovative uses for this compound, further solidifying its position as a cornerstone of modern chemical synthesis.
References
- 1. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 1,3-二氨基-2-丙醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 616-29-5 [chemicalbook.com]
- 4. This compound | C3H10N2O | CID 61157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Templated synthesis of Ni(ii) complexes of unsymmetrical Schiff base ligands derived from this compound: structural diversity and magnetic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity and Stability of 1,3-Diamino-2-propanol
Executive Summary
1,3-Diamino-2-propanol (DAP), a trifunctional molecule featuring two primary amine groups and a secondary alcohol, is a versatile building block in organic synthesis and a key intermediate in the pharmaceutical industry.[1][2] Its utility in applications ranging from organometallic chemistry to peptide dendrimers necessitates a thorough understanding of its chemical reactivity and stability.[1][2] This guide provides a comprehensive overview of the stability and reactivity profile of this compound, outlines detailed experimental protocols for its assessment based on industry-standard forced degradation studies, and presents key data to inform its safe handling, storage, and application in research and development.
Physicochemical Properties
This compound is a white to pale-yellow crystalline solid that is highly soluble in water.[2] Proper storage involves maintaining it in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert gas, to prevent degradation from atmospheric exposure.[2][3]
| Property | Value | Reference |
| Synonyms | 2-Hydroxy-1,3-diaminopropane, DAP | [3][4] |
| CAS Number | 616-29-5 | [1] |
| Molecular Formula | C₃H₁₀N₂O | [1] |
| Molecular Weight | 90.12 g/mol | [1] |
| Melting Point | 40-44 °C | [1][2] |
| Boiling Point | 235 °C (approx.) | [5] |
| Appearance | White to light yellow solid | [3] |
| Solubility | Very soluble in water | [2] |
Stability Profile and Forced Degradation Studies
To comprehensively evaluate the intrinsic stability of a pharmaceutical intermediate like this compound, a forced degradation (or stress testing) study is essential.[6][7][8][9] These studies expose the compound to conditions more severe than standard storage to identify likely degradation pathways and products, thereby informing handling, storage, and the development of stability-indicating analytical methods.[7][8][9]
Summary of Stability under Stress Conditions
The following table summarizes the expected stability of this compound under various stress conditions as mandated by ICH guidelines. The degradation percentages are illustrative and represent typical targets in a forced degradation study, aiming for 5-20% degradation to ensure that secondary degradation is minimized.[5]
| Stress Condition | Reagent/Condition | Expected Outcome | Potential Degradants |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C | Degradation expected | Ammonium salts, potential for ether formation or dehydration products. |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C | Stable | Generally stable; high pH may catalyze oxidation if air is present. |
| Oxidative | 3% H₂O₂, RT | Significant Degradation | Oxidation of amines (to nitroso, nitro compounds, or N-oxides) and alcohol (to ketone).[10] |
| Thermal | 105 °C, 48h | Potential for decomposition | Ammonia, Carbon Monoxide (CO), Carbon Dioxide (CO₂), Nitrogen Oxides (NOx).[11][12] |
| Photolytic | ICH Q1B options (e.g., 1.2 million lux hours) | Potential for degradation | Photo-oxidation products. |
Thermal Stability
Thermal analysis is critical for determining the safe upper-temperature limits for handling and storage.
-
Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. For a compound like this compound, one would expect a single major mass loss step corresponding to its decomposition. The onset temperature of this decomposition is a key stability parameter.
-
Differential Scanning Calorimetry (DSC): DSC detects thermal events like melting and decomposition. A typical DSC thermogram would show a sharp endotherm for its melting point (around 40-44 °C) followed by a broad exotherm at a higher temperature, indicating exothermic decomposition.
Reactivity Profile
The reactivity of this compound is dictated by its two nucleophilic primary amine groups and the secondary hydroxyl group.
Incompatible Materials
The compound should not be stored or handled in the vicinity of the following materials due to the risk of vigorous and potentially hazardous reactions:
-
Strong Oxidizing Agents: Can lead to the formation of explosive mixtures or rapid oxidation of the amine and alcohol groups.[12]
-
Acids and Acid Anhydrides/Chlorides: React exothermically with the basic amine groups to form salts.[11][12] Acid chlorides and anhydrides will acylate the amines and alcohol.[12]
Typical Reactions
The dual functionality of this compound makes it a versatile reagent. The primary amines readily undergo reactions typical of nucleophiles, such as alkylation, acylation, and condensation with carbonyl compounds (imines, enamines). The secondary alcohol can be oxidized to a ketone or undergo etherification and esterification reactions.[13][14][15]
Hazardous Decomposition
Upon combustion or thermal decomposition, this compound is expected to break down into hazardous products, including carbon monoxide, carbon dioxide, and various nitrogen oxides (NOx).[11][12] This is typical for nitrogen-containing organic compounds.
Experimental Protocols
The following sections provide detailed methodologies for key stability and reactivity experiments. These protocols are based on standard pharmaceutical industry practices for forced degradation studies.[6][16][17][18]
Protocol 1: Forced Degradation by Hydrolysis and Oxidation
Objective: To assess the stability of this compound in acidic, basic, and oxidative conditions.
Materials:
-
This compound
-
Type I Purified Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% (w/v) Hydrogen Peroxide (H₂O₂)
-
HPLC-grade Acetonitrile and appropriate buffers
-
Volumetric flasks, pipettes, vials
-
Calibrated pH meter and water bath/oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent (e.g., water or acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH.
-
Oxidation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂.
-
Control: Mix 5 mL of stock solution with 5 mL of water.
-
-
Incubation: Place all samples in a water bath set to 60°C (for hydrolysis) or at room temperature (for oxidation). Store a control sample protected from light at 4°C.
-
Time Points: Withdraw aliquots at predefined time points (e.g., 0, 2, 8, 24 hours).
-
Quenching:
-
For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid, respectively.
-
For oxidation samples, the reaction can be quenched by dilution if necessary.
-
-
Analysis: Dilute all samples to a final concentration suitable for analysis. Analyze by a validated stability-indicating HPLC-UV method. Use mass spectrometry (LC-MS) to identify the mass of any degradation products.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control. Ensure mass balance is conserved.[5]
Protocol 2: Thermal Stability Assessment
Objective: To determine the thermal decomposition profile of solid this compound.
Materials:
-
This compound, solid
-
TGA/DSC instrument (e.g., TA Instruments Q-series or similar)
-
Aluminum or ceramic pans
-
Inert gas supply (Nitrogen, 99.99% purity)
Procedure (TGA):
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature. Set the nitrogen purge gas flow rate (e.g., 50 mL/min).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan.
-
Thermal Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 500°C at a rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max).
Procedure (DSC):
-
Instrument Setup: Calibrate the DSC instrument for heat flow and temperature using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty sealed pan as a reference.
-
Thermal Program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to 350°C at a rate of 10°C/min.
-
-
Data Analysis: Record the heat flow. Identify the endothermic peak for melting and any exothermic events corresponding to decomposition.
Conclusion
This compound is a chemically reactive molecule with specific stability considerations. Its primary amine and secondary alcohol moieties render it susceptible to degradation via oxidation and reaction with acids. Thermal analysis is crucial to define its upper-temperature limits for safe handling. The protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to assess its stability, predict potential incompatibilities, and ensure its quality and integrity throughout the development lifecycle. A thorough understanding based on forced degradation studies is paramount for its successful application in regulated environments.
References
- 1. This compound 95 616-29-5 [sigmaaldrich.com]
- 2. This compound | 616-29-5 [chemicalbook.com]
- 3. This compound | 616-29-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. borregaard.com [borregaard.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. rjptonline.org [rjptonline.org]
- 9. pharmasm.com [pharmasm.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. ijcrt.org [ijcrt.org]
- 17. scispace.com [scispace.com]
- 18. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
A Technical Guide to Quantum Chemical Calculations for 1,3-Diamino-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive computational methodology for the quantum chemical characterization of 1,3-Diamino-2-propanol. Given the molecule's potential for intramolecular hydrogen bonding and conformational flexibility, a thorough theoretical investigation is crucial for understanding its structure, stability, and reactivity. This document provides a robust framework for such a study using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.
Introduction
This compound is a small organic molecule featuring two primary amine groups and a secondary alcohol. This arrangement of functional groups allows for the formation of intramolecular hydrogen bonds, which can significantly influence the molecule's three-dimensional structure and energetic landscape. A detailed understanding of its conformational preferences, vibrational properties, and electronic structure is essential for applications in medicinal chemistry, materials science, and as a ligand in coordination chemistry.
This guide details a computational workflow designed to elucidate these properties, providing a foundation for further research and development.
Proposed Computational Methodology
The following sections describe a step-by-step protocol for the quantum chemical analysis of this compound.
Conformational Analysis
Due to the presence of several rotatable bonds, this compound can exist in numerous conformations. Identifying the low-energy conformers is a critical first step.
Protocol:
-
Initial Structure Generation: A 2D sketch of this compound will be used to generate an initial 3D structure using a molecular editor.
-
Conformational Search: A systematic or stochastic conformational search will be performed to explore the potential energy surface. A molecular mechanics force field (e.g., MMFF94) can be employed for an initial rapid screening of a large number of conformers.
-
Semi-Empirical Pre-Optimization: The unique conformers identified in the initial search will be subjected to a more rigorous geometry optimization using a semi-empirical method (e.g., PM7) to refine the structures and energies.
-
DFT Optimization of Low-Energy Conformers: A subset of the lowest energy conformers (e.g., within 10-15 kJ/mol of the global minimum) will be selected for full geometry optimization at the DFT level of theory.
Geometry Optimization and Vibrational Analysis
The geometries of the selected conformers will be fully optimized, and their vibrational frequencies will be calculated to confirm that they correspond to true energy minima and to predict their infrared (IR) and Raman spectra.
Protocol:
-
Level of Theory Selection: Based on studies of similar amino alcohols and diamines, the B3LYP functional with the D3 dispersion correction is recommended to properly account for non-covalent interactions, including intramolecular hydrogen bonds. The 6-311++G(d,p) basis set is a suitable choice, providing a good balance between accuracy and computational cost. For higher accuracy, the aug-cc-pVTZ basis set can be employed.
-
Geometry Optimization: The geometry of each selected conformer will be optimized in the gas phase. The optimization should be performed until the forces on the atoms are negligible and the geometry has converged to a stationary point on the potential energy surface.
-
Vibrational Frequency Calculation: Following a successful optimization, a vibrational frequency analysis will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum. The calculated frequencies can be used to simulate the IR and Raman spectra.
Calculation of Electronic Properties
To gain insight into the chemical reactivity and electronic nature of this compound, a range of electronic properties will be calculated for the most stable conformer.
Protocol:
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular interactions, such as hydrogen bonding, and to determine atomic charges and hybridization.
Data Presentation
The quantitative data generated from these calculations should be summarized in the following tables for clarity and comparative analysis.
Table 1: Relative Energies of this compound Conformers
| Conformer ID | Relative Energy (kJ/mol) | Boltzmann Population (%) |
| Conf_1 | 0.00 | |
| Conf_2 | ||
| Conf_3 | ||
| ... |
Table 2: Key Geometric Parameters of the Most Stable Conformer
| Parameter | Value (Å or °) |
| O-H bond length | |
| C-O bond length | |
| C-N bond lengths | |
| Key Dihedral Angles | |
| Hydrogen Bond Distance (N···H-O) | |
| Hydrogen Bond Angle (N···H-O) |
Table 3: Calculated Vibrational Frequencies and Intensities for the Most Stable Conformer
| Mode Number | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| 1 | ||||
| 2 | ||||
| ... | ||||
| O-H stretch | ||||
| N-H stretches |
Table 4: Electronic Properties of the Most Stable Conformer
| Property | Value |
| HOMO Energy (eV) | |
| LUMO Energy (eV) | |
| HOMO-LUMO Gap (eV) | |
| Dipole Moment (Debye) |
Visualization of Computational Workflow
The logical flow of the proposed computational study is depicted in the following diagram.
Conclusion
This technical guide provides a detailed and robust protocol for the in-silico characterization of this compound using quantum chemical calculations. By following this workflow, researchers can obtain valuable insights into the conformational landscape, structural parameters, vibrational spectra, and electronic properties of this molecule. This fundamental understanding is anticipated to be highly beneficial for professionals in drug development and materials science, enabling more informed design and application of this compound and its derivatives.
Commercial availability and suppliers of 1,3-Diamino-2-propanol
An In-depth Technical Guide to the Commercial Availability and Suppliers of 1,3-Diamino-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 616-29-5), also known as 2-Hydroxy-1,3-diaminopropane, is a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its structure, featuring two primary amine groups and a secondary hydroxyl group, makes it a valuable building block for the synthesis of complex molecules. In drug development, it serves as a key raw material for several Active Pharmaceutical Ingredients (APIs).[1] This guide provides a comprehensive overview of its commercial availability, key suppliers, technical specifications, and relevant experimental protocols.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, from large-scale manufacturers to those specializing in laboratory and research quantities. It is offered in various grades and purities to suit different applications.
Major Suppliers
A non-exhaustive list of prominent global suppliers includes:
-
Thermo Scientific Chemicals (Fisher Scientific): A major supplier of laboratory chemicals, offering various quantities.[2][3][4]
-
Sigma-Aldrich (Merck): Provides this compound in different purity grades for research and development.[5][6]
-
Tokyo Chemical Industry (TCI): Offers the compound with specified purity levels, suitable for synthetic chemistry applications.[7][8]
-
Borregaard: A key manufacturer of this compound (DAP) for pharmaceutical and other markets, produced in large commercial plants.[9]
-
Parchem: A worldwide supplier of specialty chemicals, including this compound.[10]
-
Apollo Scientific: A UK-based supplier providing various pack sizes for research and manufacturing.[11]
-
CarboMer Inc.: A US-based manufacturer of specialty chemicals for the life sciences, listing it as an API intermediate.[1]
-
Santa Cruz Biotechnology (SCBT): Supplies the compound as a biochemical for proteomics research.[12]
-
Spectrum Chemical: Provides the diamino alcohol for laboratory and manufacturing use.[13]
-
Kemi-Works: A China-based manufacturer offering the product directly.[14]
Quantitative Data Summary
The following tables summarize the typical physical and chemical properties of commercially available this compound. Data is aggregated from various supplier specifications.[3][5][15]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 616-29-5 |
| Molecular Formula | C₃H₁₀N₂O |
| Molecular Weight | 90.12 g/mol [1] |
| IUPAC Name | 1,3-diaminopropan-2-ol[3] |
| Synonyms | 2-Hydroxy-1,3-diaminopropane, Diaminoisopropanol[1][11] |
| InChI Key | UYBWIEGTWASWSR-UHFFFAOYSA-N[3] |
| EC Number | 210-474-2[5] |
Table 2: Physical and Chemical Properties
| Property | Value | Citations |
| Appearance | White to pale-yellow or colorless crystals, powder, lump, or clear liquid | [3][7][13] |
| Purity | ≥95%, ≥96%, 97% | [3][5] |
| Melting Point | 40-44 °C | [5] |
| Boiling Point | ~235 °C (at atmospheric pressure); 93-95 °C (at 3 Torr) | [15][16] |
| Solubility | Highly soluble in water | [1][16] |
| Density | 1.081 g/cm³ | [15] |
Applications in Research and Drug Development
This compound is a critical intermediate in both academic research and industrial pharmaceutical synthesis.
-
API Synthesis: It is a documented precursor in the manufacture of several drugs, including Amikacin, Cefadroxil, Abacavir, and Bisoprolol.[1]
-
Ligand Synthesis: As a versatile bidentate diamine ligand, it is used to synthesize various organometallic compounds, some of which are studied for cytotoxic activity.[5]
-
Biochemical Probes: It serves as a precursor for synthesizing fluorogenic dsDNA binders like BAPPA (N1,N3-bis(4-amidinophenyl)propane-1,3-diamine).[5][6]
-
Dendrimer Chemistry: The molecule can be used as a branching unit in the synthesis of peptide dendrimers.[6]
-
Enzyme Inhibition: It has been identified as an indirect inhibitor of ornithine decarboxylase (ODC), an enzyme involved in polyamine biosynthesis, which is a target for cancer therapy.[17]
Experimental Protocols
General Manufacturing Process
The industrial synthesis of this compound predominantly involves the reaction of epichlorohydrin (B41342) with ammonia (B1221849).[9][17]
Methodology:
-
Reaction: Epichlorohydrin is reacted with a large molar excess (e.g., 30-50 fold) of aqueous ammonia. The reaction is typically initiated at a controlled low temperature (e.g., 10-15 °C) to manage the exothermicity from the opening of the oxirane ring.[18][19]
-
Alkalinization: An equimolar amount of a strong base, such as sodium hydroxide (B78521) (NaOH), is added to the reaction mixture. This step facilitates the displacement of the chlorine atom by the second amine group in an alkaline environment.[9][18]
-
Purification: The crude product undergoes a series of purification steps.[9]
Caption: General industrial synthesis pathway for this compound.
Role as an Ornithine Decarboxylase (ODC) Inhibitor
This compound acts as an indirect inhibitor of ornithine decarboxylase (ODC).[17] ODC is the first and rate-limiting enzyme in the polyamine biosynthesis pathway, which converts ornithine to putrescine. Polyamines are essential for cell growth and proliferation, and their dysregulation is implicated in cancer.
Caption: Inhibition of the polyamine synthesis pathway by this compound.
Conclusion
This compound is a commercially accessible and highly valuable chemical for professionals in drug discovery and development. Its well-established synthesis route and availability from numerous suppliers in various grades facilitate its use from laboratory-scale research to large-scale manufacturing. Its role as a versatile ligand, a precursor to complex APIs, and a biochemical tool underscores its importance in modern medicinal chemistry and chemical biology. Researchers should consult supplier-specific documentation, such as Certificates of Analysis and Safety Data Sheets, to ensure the material meets the requirements for their intended application.
References
- 1. apicule.com [apicule.com]
- 2. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. A19618.18 [thermofisher.cn]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. 1,3-二氨基-2-丙醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,3-ジアミノ-2-プロパノール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 616-29-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound | 616-29-5 | TCI AMERICA [tcichemicals.com]
- 9. borregaard.com [borregaard.com]
- 10. parchem.com [parchem.com]
- 11. 616-29-5 Cas No. | 1,3-Diaminopropan-2-ol | Apollo [store.apolloscientific.co.uk]
- 12. scbt.com [scbt.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. 1, 3-Diamino-2-Propanol, CAS.616-29-5 from China manufacturer - Kemi-Works [kmwchemical.com]
- 15. echemi.com [echemi.com]
- 16. US1985885A - Preparation of 1,3 diamino-2-propanol - Google Patents [patents.google.com]
- 17. This compound | 616-29-5 [chemicalbook.com]
- 18. guidechem.com [guidechem.com]
- 19. This compound – Wikipedia [de.wikipedia.org]
Methodological & Application
Synthesis of Metal Complexes Using 1,3-Diamino-2-propanol as a Ligand: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing 1,3-Diamino-2-propanol as a versatile ligand. These complexes have garnered significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The methodologies outlined below are based on established synthetic procedures for related diamine and amino alcohol metal complexes, providing a foundational framework for researchers in this field.
Introduction
This compound is a tridentate or bidentate ligand that can coordinate with a variety of transition metal ions through its nitrogen and oxygen donor atoms. The resulting metal complexes exhibit diverse coordination geometries and possess interesting biological activities. Their potential to interact with biological macromolecules, such as DNA, and to induce cellular apoptosis makes them promising candidates for the development of novel therapeutic agents. This document details the synthesis, characterization, and biological evaluation of Co(II), Ni(II), Cu(II), and Zn(II) complexes with this compound and its derivatives.
Experimental Protocols
General Synthesis of Metal(II) Complexes with this compound
This protocol describes a general method for the synthesis of metal(II) complexes with this compound. The specific metal salt and reaction conditions may be varied to optimize the synthesis for a particular complex.
Materials:
-
This compound
-
Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Methanol (B129727) or Ethanol
-
Triethylamine (B128534) (optional, as a base)
-
Stirring hotplate
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (2 mmol) in 20 mL of methanol in a round-bottom flask.
-
In a separate beaker, dissolve the corresponding metal(II) salt (1 mmol) in 20 mL of methanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
If required, add a few drops of triethylamine to facilitate deprotonation of the ligand and complex formation.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by observing any color change or precipitate formation.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold methanol, and dry in a desiccator.
-
If no precipitate forms, reduce the volume of the solvent by rotary evaporation until a solid begins to form, then cool the solution in an ice bath to promote crystallization.
-
Isolate the crystals by filtration, wash with cold methanol, and dry.
Characterization:
The synthesized complexes should be characterized by standard analytical techniques, including:
-
Elemental Analysis (C, H, N): To determine the empirical formula.
-
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the ν(N-H), ν(O-H), and the appearance of new ν(M-N) and ν(M-O) bands.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and coordination geometry of the metal complex.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment and spin state of the metal ion.
Synthesis of a Cobalt(III) Complex with 2,3-diamino-1-propanol (Isomer)
This protocol, adapted from the synthesis of a Co(III) complex with an isomer of the target ligand, can be modified for this compound[1].
Materials:
-
CoCl₂·6H₂O
-
This compound
-
Activated Charcoal
-
Deionized Water
-
Heating mantle and stirrer
Procedure:
-
Prepare a solution of CoCl₂·6H₂O (50 mmol) and this compound (110 mmol) in 150 mL of deionized water.
-
Add a small amount of activated charcoal (approximately 0.1 g) to the solution.
-
Aerate the solution by bubbling air through it for approximately 17 hours, during which the color of the solution should change from pink to dark purple.
-
Heat the solution to dissolve any crystalline material and then filter to remove the charcoal.
-
Concentrate the filtrate by evaporation to a volume of about 40 mL.
-
Allow the solution to cool, which should result in the formation of dull purple crystals.
-
Collect the crystals by filtration and recrystallize them from hot water.
-
Dry the final product in vacuo over P₄O₁₀.
Data Presentation
Quantitative Data on Biological Activity
The following tables summarize the reported antimicrobial and anticancer activities of various metal complexes containing diamine or related ligands. It is important to note that these data are for complexes with ligands that are structurally similar, but not identical, to this compound, and serve as a reference for the potential activity of the target complexes.
Table 1: Antimicrobial Activity (MIC Values)
| Metal Complex | Ligand | Test Organism | MIC (µg/mL) | Reference |
| [CoCl₂(dap)₂]Cl | 1,3-diaminopropane | S. aureus | 333 | [2] |
| [CoCl₂(dap)₂]Cl | 1,3-diaminopropane | E. coli | >9333 | [2] |
| Co(II) complex with imidazole (B134444) derivative (1) | Imidazole | S. aureus | 15.6 | [3] |
| Co(II) complex with imidazole derivative (1) | Imidazole | E. coli | 62.5 | [3] |
| Ni(II) complex with tridentate NNO hydrazone Schiff base | Tridentate NNO hydrazone | B. cereus | 62.5 | [4] |
| Ni(II) complex with tridentate NNO hydrazone Schiff base | Tridentate NNO hydrazone | S. typhimurium | 62.5 | [4] |
Table 2: Anticancer Activity (IC₅₀ Values)
| Metal Complex | Ligand | Cell Line | IC₅₀ (µM) | Reference |
| Cu(I) complex with P2N2-ligand (1) | 1,5-diaza-3,7-diphosphacyclooctane derivative | HeLa | ~20 | [5] |
| Cu(I) complex with P2N2-ligand (1) | 1,5-diaza-3,7-diphosphacyclooctane derivative | MCF-7 | ~25 | [5] |
| Cu(II) complex of N1,N6-bis((2-hydroxynaphthalin-1-yl)methinyl)) adipohydrazone | Adipohydrazone Schiff base | HepG2 | 3.2 | [6] |
| Copper(II) complex C1 | 1-(isoquinolin-3-yl)heteroalkyl-2-one derivative | HepG2 | 5.04 µg/mL | [7] |
| Copper(II) complex C1 | 1-(isoquinolin-3-yl)heteroalkyl-2-one derivative | A375 | 8.95 µg/mL | [7] |
| Erbium complex with 2,2'-bipyridine | 2,2'-bipyridine | HeLa | ~40 | [8] |
| Erbium complex with 2,2'-bipyridine | 2,2'-bipyridine | MCF-7 | ~60 | [8] |
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of metal complexes.
Proposed Mechanism of Anticancer Action: DNA Interaction and Apoptosis Induction
Many metal complexes, including those with diamine ligands, are thought to exert their anticancer effects by interacting with DNA and inducing programmed cell death (apoptosis). The following diagram illustrates a plausible signaling pathway.
Caption: Proposed anticancer mechanism involving DNA damage and apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibacterial Activity of Co(III) Complexes with Diamine Chelate Ligands against a Broad Spectrum of Bacteria with a DNA Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Induction of Apoptosis by Nano-Synthesized Complexes of H2L and its Cu(II) Complex in Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Diamino-2-propanol in the Synthesis of Schiff Bases
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Diamino-2-propanol is a versatile building block in the synthesis of Schiff bases. The presence of two primary amine groups and a central hydroxyl group allows for the formation of a variety of multidentate ligands. These Schiff base ligands, characterized by the azomethine (-C=N-) group, are of significant interest due to their facile synthesis, structural variety, and wide range of applications in coordination chemistry, catalysis, and medicinal chemistry.[1][2][3][4] The metal complexes of these Schiff bases often exhibit enhanced biological activities, including antimicrobial, antifungal, and anticancer properties, making them promising candidates for drug development.[2][5][6][7][8][9]
This document provides detailed protocols for the synthesis of Schiff bases derived from this compound, summarizes key quantitative data, and outlines their potential applications, particularly in the realm of biological activities.
Synthesis of Schiff Bases from this compound: General Principles
The synthesis of Schiff bases from this compound typically involves the condensation reaction between the diamine and an appropriate aldehyde or ketone, usually in a 1:2 molar ratio. The reaction is often carried out in an alcoholic solvent, such as ethanol (B145695) or methanol, and may be catalyzed by a few drops of acid (e.g., acetic acid) or base.[10][11] The general reaction scheme is depicted below.
Caption: General synthesis of Schiff bases from this compound.
Experimental Protocols
Protocol 1: Synthesis of 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol
This protocol details the synthesis of a Schiff base from this compound and 4-butyloxybenzaldehyde.[10]
Materials:
-
This compound
-
4-butyloxybenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Stirring and heating apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-butyloxybenzaldehyde (2 mmol, 0.356 g) in 30 mL of absolute ethanol.
-
In a separate beaker, dissolve this compound (1 mmol, 0.090 g) in 20 mL of absolute ethanol.
-
Add the this compound solution to the aldehyde solution with stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 6 hours.
-
Allow the solution to cool to room temperature, during which a precipitate will form.
-
Filter the precipitate and wash it with cold ethanol.
-
Recrystallize the product from ethanol to obtain pure 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol.
Protocol 2: Synthesis of 1,3-bis[(E)-(3-bromobenzylidene)amino]propan-2-ol
This protocol outlines the synthesis of a Schiff base from this compound and 3-bromobenzaldehyde (B42254).[12]
Materials:
-
This compound
-
3-bromobenzaldehyde
-
Methanol
-
Standard laboratory glassware
-
Stirring apparatus
Procedure:
-
Dissolve 3-bromobenzaldehyde (2 mmol) in methanol.
-
Add a methanolic solution of this compound (1 mmol) dropwise to the aldehyde solution with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
A solid product will precipitate out of the solution.
-
Filter the solid, wash with methanol, and dry to yield the Schiff base.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesized Schiff bases.
Table 1: Reaction Conditions and Yields
| Schiff Base | Aldehyde/Ketone | Molar Ratio (Diamine:Aldehyde) | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol | 4-butyloxybenzaldehyde | 1:2 | Ethanol | Acetic Acid | 6 h (reflux) | 85 | [10] |
| 1,3-bis[(E)-(3-bromobenzylidene)amino]propan-2-ol | 3-bromobenzaldehyde | 1:2 | Methanol | None | 2 h (RT) | - | [12] |
| N-(α-methylsalicylidene)–N′-(salicylidene)–this compound | o-hydroxyacetophenone & salicylaldehyde | Templated | - | Ni(II) | - | - | [13] |
Table 2: Physicochemical and Spectroscopic Data
| Schiff Base | Molecular Formula | M.Wt. | M.P. (°C) | FT-IR (cm⁻¹, C=N) | ¹H NMR (δ, ppm, -CH=N-) | Mass Spec (m/z) | Reference |
| 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol | C₂₅H₃₄N₂O₃ | 410 | 74-75 | - | - | 410 | [10] |
| 1,3-bis[(E)-(3-bromobenzylidene)amino]propan-2-ol | C₁₇H₁₆Br₂N₂O | 424.1 | - | - | - | 424.1 | [12] |
Applications in Drug Development
Schiff bases derived from this compound and their metal complexes have demonstrated a range of biological activities, making them attractive for further investigation in drug development.
Antimicrobial and Antifungal Activity
Many Schiff bases and their metal complexes exhibit significant antibacterial and antifungal properties.[1][7][14] The imine group is crucial for their biological activity.[4] The chelation of metal ions can enhance the antimicrobial efficacy of the Schiff base ligands.[9] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Anticancer Activity
Schiff base metal complexes have emerged as a promising class of compounds with potential anticancer activity.[6][8][15] Their mechanism of action can involve various pathways, including interaction with biomacromolecules like DNA. The specific biological activity is influenced by the nature of the diamine, the aldehyde, and the coordinated metal ion.
The workflow for investigating the biological activity of these Schiff bases is outlined below.
Caption: Workflow for the development of Schiff base-derived therapeutic agents.
Conclusion
This compound serves as a valuable and versatile platform for the synthesis of a wide array of Schiff base ligands. The straightforward synthetic protocols, coupled with the significant biological activities exhibited by their metal complexes, underscore their potential in the development of novel therapeutic agents. The detailed protocols and compiled data in these application notes provide a solid foundation for researchers and scientists to explore the synthesis and application of this important class of compounds.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 3. jocpr.com [jocpr.com]
- 4. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol [article.sapub.org]
- 11. saudijournals.com [saudijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Templated synthesis of Ni(ii) complexes of unsymmetrical Schiff base ligands derived from this compound: structural diversity and magnetic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Theoretical and experimental investigation of anticancer activities of an acyclic and symmetrical compartmental Schiff base ligand and its Co( ii ), C ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07463A [pubs.rsc.org]
Application of 1,3-Diamino-2-propanol in CO2 Capture Technologies: Application Notes and Protocols
To Researchers, Scientists, and Drug Development Professionals,
This document provides a detailed overview of the potential application of 1,3-Diamino-2-propanol (1,3-DAP) in carbon dioxide (CO2) capture technologies. Due to a lack of specific experimental data in the public domain for this compound, this report outlines a generalized framework based on the known behavior of similar amino alcohols and diamines used in CO2 capture. The experimental protocols provided are templates that can be adapted for the evaluation of 1,3-DAP as a novel CO2 capture solvent.
Introduction
Amine-based solvents are the most mature and widely used technology for post-combustion CO2 capture. The process typically involves the chemical absorption of CO2 from flue gas into an amine solution at low temperatures, followed by the thermal regeneration of the amine and the release of high-purity CO2 at elevated temperatures. This compound, with its two primary amine groups and a central hydroxyl group, presents an interesting molecular structure for CO2 capture. The presence of two amine functionalities suggests a potentially high stoichiometric CO2 loading capacity, while the hydroxyl group may influence the solvent's physical properties and reaction kinetics.
Proposed Reaction Mechanism and Signaling Pathway
The reaction between diamines and CO2 in an aqueous solution is generally understood to proceed through a zwitterion intermediate, leading to the formation of carbamates and bicarbonates. For this compound, a plausible reaction pathway involves the nucleophilic attack of a nitrogen atom on the carbon atom of CO2, followed by deprotonation by a base (another amine molecule or water) to form a carbamate. The presence of a second amine group could lead to the formation of dicarbamates at higher CO2 loadings.
Caption: Proposed reaction pathway for CO2 capture by this compound.
Quantitative Data (Hypothetical)
Disclaimer: The following tables present a hypothetical summary of expected quantitative data for this compound based on the performance of other diamines. These values should be experimentally determined for accurate assessment.
Table 1: CO2 Loading Capacity of Aqueous this compound Solutions
| Concentration (wt%) | Temperature (°C) | Pressure (kPa) | CO2 Loading (mol CO2 / mol amine) |
| 10 | 40 | 15 | Data not available |
| 20 | 40 | 15 | Data not available |
| 30 | 40 | 15 | Data not available |
| 10 | 60 | 15 | Data not available |
| 20 | 60 | 15 | Data not available |
| 30 | 60 | 15 | Data not available |
Table 2: Kinetic and Performance Parameters for CO2 Capture
| Parameter | Unit | Hypothetical Value |
| Overall Mass Transfer Coefficient (KGa) | kmol m-3 h-1 kPa-1 | Data not available |
| Second-Order Reaction Rate Constant (k2) | m3 mol-1 s-1 | Data not available |
| Heat of Absorption (ΔHabs) | kJ mol-1 CO2 | Data not available |
| Regeneration Energy | GJ/t CO2 | Data not available |
| Cyclic Capacity | mol CO2 / kg solution | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound for CO2 capture.
CO2 Absorption/Desorption Screening
Objective: To determine the CO2 loading capacity, absorption and desorption rates, and cyclic capacity of aqueous 1,3-DAP solutions.
Experimental Workflow:
Caption: Experimental workflow for CO2 absorption and desorption screening.
Methodology:
-
Solvent Preparation: Prepare aqueous solutions of this compound at various concentrations (e.g., 10, 20, 30 wt%).
-
Experimental Setup: Use a gas-liquid contactor such as a stirred-cell reactor or a bubble column. The reactor should be equipped with temperature control, a gas inlet and outlet, and a means for agitation.
-
Absorption:
-
Charge a known volume of the 1,3-DAP solution into the reactor and bring it to the desired absorption temperature (e.g., 40°C).
-
Introduce a gas stream with a known CO2 concentration (e.g., 15% in N2) at a constant flow rate.
-
Continuously measure the CO2 concentration in the outlet gas stream using a non-dispersive infrared (NDIR) gas analyzer.
-
Continue the gas flow until the outlet CO2 concentration equals the inlet concentration, indicating that the solution is saturated.
-
The amount of CO2 absorbed is calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.
-
-
Desorption:
-
Heat the CO2-rich solution to the regeneration temperature (e.g., 100-120°C).
-
Purge the reactor with an inert gas (e.g., N2) to carry the desorbed CO2 to a gas analyzer or a collection system.
-
Continue heating and purging until no more CO2 is detected in the outlet gas.
-
The amount of CO2 desorbed is measured.
-
-
Data Analysis:
-
CO2 Loading: Expressed as moles of CO2 absorbed per mole of amine.
-
Absorption/Desorption Rate: Determined from the initial slope of the CO2 concentration change over time.
-
Cyclic Capacity: The difference in CO2 loading between the rich and lean solutions.
-
Kinetic Studies using a Wetted-Wall Column
Objective: To determine the reaction kinetics of CO2 with 1,3-DAP.
Methodology:
-
Experimental Setup: A wetted-wall column provides a well-defined gas-liquid interfacial area for accurate kinetic measurements.
-
Procedure:
-
A thin film of the 1,3-DAP solution flows down the inner wall of a vertical tube.
-
A CO2/N2 gas mixture flows concurrently or counter-currently through the tube.
-
The absorption rate of CO2 is measured under pseudo-first-order conditions (i.e., the amine concentration is in large excess).
-
-
Data Analysis: The overall mass transfer coefficient (KGa) and the second-order reaction rate constant (k2) can be determined using appropriate mass transfer models.
Conclusion
While this compound shows theoretical promise as a CO2 capture solvent due to its molecular structure, a comprehensive experimental evaluation is necessary to determine its actual performance. The protocols outlined in this document provide a roadmap for researchers to investigate its CO2 loading capacity, absorption and desorption kinetics, and regeneration energy requirements. Such studies are crucial for assessing its potential as a viable alternative to conventional amine solvents in industrial CO2 capture applications. Further research should also focus on the solvent's thermal and oxidative stability, corrosivity, and overall process economics.
Application Note: 1,3-Diamino-2-propanol as a Cross-Linking Agent for Polymers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diamino-2-propanol is a versatile, water-soluble organic compound featuring two primary amine groups and a secondary hydroxyl group.[1][2][3] Its structure makes it a candidate for use as a cross-linking agent in the synthesis of polymers, particularly for creating hydrogels for biomedical applications such as drug delivery. The amine groups can react with various functional groups on polymer chains, such as carboxylic acids, esters, and epoxides, to form a three-dimensional network. The presence of the hydroxyl group can influence the hydrophilicity and degradation characteristics of the resulting polymer matrix.
While the use of diamines as cross-linkers for polymers in drug delivery is a well-established field, specific literature detailing the application of this compound for this purpose is not extensively available. This document, therefore, provides a generalized guide based on the principles of polymer chemistry for utilizing this compound as a cross-linking agent and outlines the necessary characterization for a drug delivery system.
Principle of Cross-Linking
This compound can form covalent bonds with polymers containing suitable reactive groups. A common example is the reaction between the amine groups of this compound and the carboxylic acid groups of a polymer, such as poly(acrylic acid) or alginate, in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS). This reaction forms stable amide bonds, resulting in a cross-linked hydrogel network.
The degree of cross-linking can be controlled by adjusting the molar ratio of the cross-linking agent to the polymer's functional groups. This, in turn, influences the key properties of the hydrogel, including its swelling behavior, mechanical strength, and drug release profile.
Potential Advantages in Drug Delivery
The use of this compound as a cross-linker could offer several potential benefits for drug delivery systems:
-
Biocompatibility: As a small, functionalized molecule, it may lead to biocompatible cross-linked products.
-
Hydrophilicity: The hydroxyl group can contribute to the overall hydrophilicity of the hydrogel, potentially improving drug loading and release of hydrophilic drugs.
-
Controlled Swelling: The formation of a cross-linked network allows for the controlled swelling of the polymer in aqueous environments, which is a key mechanism for drug release.
-
Tunable Properties: The mechanical properties and degradation rate of the hydrogel can be tuned by varying the cross-linking density.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of a hydrogel using this compound as a cross-linking agent. These protocols are illustrative and will require optimization for specific polymers and applications.
Protocol 1: Synthesis of a Cross-Linked Hydrogel
This protocol describes the cross-linking of a carboxylic acid-containing polymer (e.g., poly(acrylic acid), carboxymethyl cellulose, or alginate) with this compound using EDC/NHS chemistry.
Materials:
-
Carboxylic acid-containing polymer
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Deionized water
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Polymer Solution Preparation: Dissolve the carboxylic acid-containing polymer in MES buffer (e.g., 0.1 M, pH 5.5) to a desired concentration (e.g., 1-5% w/v). Stir until the polymer is fully dissolved.
-
Activation of Carboxylic Acid Groups: Add EDC and NHS to the polymer solution. The molar ratio of EDC/NHS to the carboxylic acid groups on the polymer should be optimized, but a starting point is a 2:1 to 5:1 molar excess. Allow the reaction to proceed for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Cross-linking Reaction: Prepare a solution of this compound in MES buffer. Add the this compound solution to the activated polymer solution. The molar ratio of diamine to carboxylic acid groups will determine the cross-linking density and should be systematically varied (e.g., 0.25:1, 0.5:1, 1:1).
-
Gel Formation: Stir the reaction mixture until a hydrogel forms. The gelation time will depend on the polymer concentration, cross-linker concentration, and temperature.
-
Purification: Place the resulting hydrogel in dialysis tubing and dialyze against deionized water for 3-5 days to remove unreacted reagents and byproducts. Lyophilize the purified hydrogel for storage and further characterization.
Protocol 2: Characterization of the Cross-Linked Hydrogel
A. Swelling Studies:
-
Weigh a known amount of the lyophilized hydrogel (Wd).
-
Immerse the hydrogel in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
-
Continue until the hydrogel reaches equilibrium swelling.
B. Drug Loading:
-
Swell a known amount of the lyophilized hydrogel in a solution of the drug with a known concentration.
-
Allow the hydrogel to swell to equilibrium to ensure maximum drug loading.
-
Alternatively, the drug can be added to the polymer solution before the cross-linking reaction (in situ loading).
-
Determine the amount of drug loaded by measuring the decrease in the drug concentration in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).
C. In Vitro Drug Release:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.
-
At specific time points, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn aliquots using a suitable analytical technique.
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Data Presentation
The quantitative data obtained from the characterization experiments should be summarized in tables for easy comparison of different hydrogel formulations.
Table 1: Swelling and Mechanical Properties of Hydrogels Cross-linked with this compound
| Hydrogel Formulation (Molar Ratio of Diamine to COOH) | Equilibrium Swelling Ratio (%) | Compressive Modulus (kPa) |
| Formulation A (0.25:1) | Data to be determined | Data to be determined |
| Formulation B (0.5:1) | Data to be determined | Data to be determined |
| Formulation C (1:1) | Data to be determined | Data to be determined |
Table 2: Drug Loading and Release Characteristics
| Hydrogel Formulation | Drug Loading Efficiency (%) | Cumulative Drug Release at 24h (%) |
| Formulation A | Data to be determined | Data to be determined |
| Formulation B | Data to be determined | Data to be determined |
| Formulation C | Data to be determined | Data to be determined |
Visualizations
The following diagrams illustrate the chemical reaction and experimental workflow.
Conclusion
This compound possesses the necessary functional groups to act as a cross-linking agent for the synthesis of hydrogels for drug delivery applications. While specific experimental data is lacking in the current literature, the general principles of polymer chemistry suggest its feasibility for this purpose. The protocols and characterization methods outlined in this document provide a framework for researchers to explore the potential of this compound in creating novel drug delivery systems. It is crucial to perform systematic optimization and thorough characterization to develop a safe and effective formulation for any specific therapeutic application.
References
Application Notes and Protocols for Surface Functionalization with 1,3-Diamino-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization with 1,3-Diamino-2-propanol (DAP) offers a versatile method for introducing primary amine groups onto a variety of substrates. The presence of these amine groups, along with the central hydroxyl group, imparts a hydrophilic and positively charged character to the surface at physiological pH.[1][2] This modification can significantly influence the biological response to a material, making it a valuable technique in drug development, biomaterial science, and diagnostics. Applications include promoting specific cell adhesion, controlling protein adsorption, and providing anchor points for the covalent immobilization of biomolecules.[1][2]
These application notes provide a comprehensive protocol for the covalent attachment of this compound to carboxylated surfaces using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][4] Detailed methodologies for the quantitative analysis of surface amine density and characterization of the modified surface are also presented.
Data Presentation
Table 1: Quantitative Analysis of Surface Amine Density
The following table summarizes representative data obtained from the quantitative analysis of primary amine groups on a DAP-functionalized polymer surface compared to an unmodified control. These values are illustrative and can vary depending on the substrate and specific reaction conditions.
| Analysis Method | Unmodified Surface | DAP-Functionalized Surface | Unit |
| Ninhydrin (B49086) Assay | < 5 | 150 - 250 | pmol/mm² |
| Fluorescamine (B152294) Assay | < 1 | 120 - 200 | pmol/mm² |
Table 2: Surface Characterization
This table presents typical results from the characterization of unmodified and DAP-functionalized surfaces. The changes in water contact angle and protein adsorption are indicative of successful surface modification.
| Characterization Parameter | Unmodified Surface | DAP-Functionalized Surface | Unit |
| Static Water Contact Angle | 85 ± 5 | 45 ± 5 | Degrees |
| Bovine Serum Albumin (BSA) Adsorption | 350 ± 50 | 150 ± 30 | ng/cm² |
| Fibronectin Adsorption | 200 ± 40 | 450 ± 60 | ng/cm² |
Experimental Protocols
Protocol 1: Surface Carboxylation via Plasma Treatment
This protocol describes a general method for introducing carboxyl groups onto a polymer surface, which are necessary for the subsequent covalent attachment of this compound.
Materials:
-
Polymer substrate (e.g., polystyrene, polyethylene (B3416737) terephthalate)
-
Plasma cleaner
-
Oxygen gas (O₂)
-
Nitrogen gas (N₂)
Procedure:
-
Clean the polymer substrate by sonicating in ethanol (B145695) for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
Place the cleaned substrate into the chamber of the plasma cleaner.
-
Evacuate the chamber to a base pressure of <100 mTorr.
-
Introduce a gas mixture of 50% oxygen and 50% nitrogen into the chamber.[5]
-
Apply radiofrequency (RF) power (e.g., 100 W) for a duration of 5 minutes to generate the plasma.[5]
-
After treatment, vent the chamber and remove the carboxylated substrate.
-
The activated surface should be used immediately for the subsequent functionalization step.
Protocol 2: Covalent Immobilization of this compound
This protocol details the EDC/NHS-mediated coupling of DAP to a carboxylated surface.[3][4]
Materials:
-
Carboxylated substrate
-
This compound (DAP)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Ethanolamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST)
-
Deionized water
Procedure:
-
Surface Activation:
-
Washing:
-
Remove the substrate from the activation solution and wash thoroughly with Activation Buffer to remove excess EDC and NHS.
-
-
DAP Coupling:
-
Immediately immerse the activated substrate in a solution of this compound (1-10 mg/mL in Coupling Buffer).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the substrate from the DAP solution and wash with Coupling Buffer to remove unbound DAP.
-
-
Deactivation (Quenching):
-
Immerse the substrate in the Quenching Solution for 30 minutes at room temperature to deactivate any unreacted NHS-esters.[7]
-
-
Final Washing:
-
Wash the functionalized substrate extensively with PBST and then deionized water.
-
-
Drying and Storage:
-
Dry the surface under a stream of nitrogen and store in a desiccator until further use.
-
Protocol 3: Quantitative Analysis of Surface Amine Density - Ninhydrin Assay
This colorimetric assay quantifies the density of primary amines on the functionalized surface.[8][9][10]
Materials:
-
DAP-functionalized substrate
-
Ninhydrin reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol.[9]
-
Standard solution: A series of known concentrations of a primary amine standard (e.g., aminocaproic acid) in a suitable solvent.
-
Spectrophotometer
Procedure:
-
Place a defined area of the DAP-functionalized substrate into a reaction vessel.
-
Add a specific volume of the ninhydrin reagent, ensuring the surface is completely covered.
-
Heat the reaction at 100°C for 10-15 minutes.[8]
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a cuvette and measure the absorbance at 570 nm.[9][10]
-
Prepare a standard curve by reacting the ninhydrin reagent with the standard amine solutions under the same conditions.
-
Determine the concentration of amine groups on the sample surface by comparing its absorbance to the standard curve.
Protocol 4: Quantitative Analysis of Surface Amine Density - Fluorescamine Assay
This is a highly sensitive fluorescence-based assay for the quantification of primary amines.[8][11]
Materials:
-
DAP-functionalized substrate
-
Fluorescamine solution: Dissolve fluorescamine in acetone (B3395972) or DMSO to a concentration of approximately 0.3 mg/mL. Prepare this solution fresh.[8]
-
Borate Buffer: 0.1 M, pH 9.0.[8]
-
Standard solution: A series of known concentrations of a primary amine standard in Borate Buffer.
-
Fluorometer
Procedure:
-
Place a defined area of the DAP-functionalized substrate into a reaction vessel (e.g., a well of a black microplate).
-
Add a specific volume of Borate Buffer to the vessel.
-
Rapidly add the fluorescamine solution to the buffer and mix thoroughly.
-
Incubate at room temperature for 5-10 minutes in the dark.[8]
-
Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~475 nm).[8][11]
-
Construct a standard curve using the fluorescence values of the standard amine solutions.
-
Determine the concentration of amine groups on the sample surface from the standard curve.
Mandatory Visualization
Caption: Experimental workflow for surface functionalization with this compound.
Caption: Generalized signaling pathway for cell adhesion on a DAP-functionalized surface.
References
- 1. SURFACE CHEMISTRY INFLUENCE IMPLANT BIOCOMPATIBILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. biocat.com [biocat.com]
- 5. Enhanced Protein Immobilization on Polymers—A Plasma Surface Activation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. microbenotes.com [microbenotes.com]
- 10. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 11. interchim.fr [interchim.fr]
Application Notes and Protocols for the Quantification of 1,3-Diamino-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diamino-2-propanol (DAP), also known as 2-hydroxy-1,3-propanediamine, is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical compounds and other complex molecules. Its chemical structure includes two primary amine groups and a secondary alcohol, lending it a polar nature. Accurate and precise quantification of this compound is critical for quality control of raw materials, monitoring chemical reactions, and ensuring the purity of final drug substances.[1]
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodologies
Due to its high polarity and lack of a significant UV chromophore, direct analysis of this compound can be challenging. Therefore, derivatization is often employed to enhance its chromatographic retention and detectability.
1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) via Pre-Column Derivatization
This method is based on the derivatization of the primary amine groups of this compound with a fluorogenic reagent, such as fluorescamine (B152294). This reaction creates a highly fluorescent derivative that can be sensitively detected. A similar methodology has been successfully validated for the quantification of the structurally related compound, 3-aminopropanol.[2]
2. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For GC analysis, the polar and non-volatile nature of this compound necessitates a derivatization step to increase its volatility. Silylation, which replaces the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, is a common and effective approach.[3]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HPLC-FLD method, adapted from a validation study on a structurally similar compound, 3-aminopropanol, derivatized with fluorescamine.[2] This data is presented as a guide to the expected performance for the analysis of this compound.
| Parameter | HPLC-FLD with Fluorescamine Derivatization |
| Linearity (Correlation Coefficient) | 0.9994 |
| Limit of Detection (LOD) | 0.183 µg/mL |
| Limit of Quantification (LOQ) | 0.609 µg/mL |
| Recovery | 99.00 – 101.00% |
| Precision (RSD) | Injection: < 2.0%; Method: < 3.5% |
Experimental Protocols
Protocol 1: HPLC-FLD Quantification of this compound with Fluorescamine Derivatization
This protocol is adapted from a validated method for 3-aminopropanol.[2]
1. Materials and Reagents
-
This compound standard
-
Fluorescamine
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Methanol (B129727) (HPLC grade)
2. Instrumentation
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and ammonium acetate buffer (e.g., 26:74 v/v). The buffer can be prepared by dissolving an appropriate amount of ammonium acetate in deionized water.
-
Borate (B1201080) Buffer: Dissolve sodium tetraborate decahydrate in deionized water to a desired concentration (e.g., 0.1 M).
-
Fluorescamine Reagent: Dissolve fluorescamine in acetone to a concentration of approximately 0.3 mg/mL. Prepare this solution fresh daily.
-
Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in methanol or deionized water to prepare a stock solution of a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the borate buffer.
4. Sample Preparation and Derivatization
-
Pipette a known volume of the sample or standard solution into a reaction vial.
-
Add a specific volume of the borate buffer.
-
Add an excess of the fluorescamine reagent solution.
-
Vortex the mixture for a short period (e.g., 30 seconds). The reaction is rapid.
-
The derivatized sample is now ready for injection.
5. Chromatographic Conditions
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile/Ammonium Acetate Buffer (e.g., 26:74 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Fluorescence Detector Wavelengths: Excitation (Ex): 390 nm, Emission (Em): 483 nm
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the derivatized this compound against the corresponding concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: GC-MS Quantification of this compound with Silylation
This protocol is a general procedure for the silylation of amino alcohols.[3]
1. Materials and Reagents
-
This compound standard
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dimethylformamide)
-
Internal standard (optional, e.g., a deuterated analog or a compound with similar properties)
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
-
Heating block or oven
-
Autosampler vials with inserts
3. Sample Preparation and Derivatization
-
Accurately weigh or pipette a known amount of the sample or standard into a clean, dry reaction vial. If the sample is in an aqueous solution, it must be dried completely (e.g., under a stream of nitrogen or by lyophilization).
-
Add a suitable volume of anhydrous solvent and the internal standard (if used).
-
Add an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at a specific temperature (e.g., 70-100°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
4. GC-MS Conditions
-
Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: e.g., 80°C, hold for 2 minutes
-
Ramp: e.g., 10°C/min to 280°C
-
Final hold: e.g., 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
5. Data Analysis
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
For quantification in SIM mode, monitor characteristic ions of the derivatized analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC-FLD analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
References
Application Notes: 1,3-Diamino-2-propanol in the Synthesis of Pharmaceutical Intermediates
Introduction
1,3-Diamino-2-propanol (DAP), a versatile and highly functionalized molecule, serves as a critical building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structure, featuring two primary amine groups and a secondary alcohol, allows for diverse chemical modifications, making it an ideal scaffold for the construction of complex molecules. This document provides an in-depth overview of the application of this compound in the synthesis of key intermediates for prominent pharmaceutical agents, including the non-ionic X-ray contrast media Iohexol and Iopamidol (B1672082), and the macrocyclic gadolinium-based contrast agent for Magnetic Resonance Imaging (MRI), Gadobutrol.
Application in the Synthesis of Iodinated Contrast Agent Intermediates
Non-ionic iodinated contrast agents are essential for various diagnostic imaging procedures, such as computed tomography (CT) and angiography. This compound is a key precursor in the synthesis of the side chains of these agents, which are crucial for their solubility and low osmolality, contributing to their favorable safety profile.
Synthesis of 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Intermediate for Iohexol)
A key intermediate in the synthesis of Iohexol is 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. The synthesis involves the N-alkylation of 5-acetamido-2,4,6-triiodoisophthalamide with a derivative of this compound. The reaction is typically carried out in a suitable solvent system and in the presence of a base.
Quantitative Data for Iohexol Intermediate Synthesis
| Parameter | Value | Reference |
| Starting Material | 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | [1][2] |
| Alkylation Agent | 3-chloro-1,2-propanediol (B139630) | [1] |
| Solvent | Propylene (B89431) glycol or 2-ethoxyethanol | [1] |
| Base | Sodium hydroxide | [1] |
| Reaction Temperature | 50°C, then cooled to 23°C | [1] |
| Reaction Time | 16-18 hours | [1] |
| Yield | 95-98% | [1] |
| Purification | Filtration and crystallization | [3][4] |
Synthesis of (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide (Iopamidol)
The synthesis of Iopamidol involves the reaction of 5-amino-2,4,6-triiodoisophthaloyl dichloride with 2-amino-1,3-propanediol (B45262) (serinol), a derivative of this compound, followed by acylation. The overall yield of the final crystallized product is reported to be around 74%.[5]
Quantitative Data for Iopamidol Synthesis
| Parameter | Value | Reference |
| Starting Material | 5-amino-2,4,6-triiodoisophthaloyl dichloride | [5] |
| Key Reagent | 2-amino-1,3-propanediol (Serinol) | [2] |
| Acylating Agent | (S)-2-acetoxypropionyl chloride | [5] |
| Solvent | Dimethylacetamide (DMA) | [2] |
| Final Purification | Crystallization from ethanol (B145695) | [5] |
| Overall Yield | 74% | [5] |
Application in the Synthesis of a Gadobutrol Intermediate
Gadobutrol is a second-generation macrocyclic gadolinium-based contrast agent used in MRI. The synthesis of its ligand, butrol (B126436), involves the use of a this compound derivative to introduce the hydrophilic side chain onto the cyclen macrocycle. This hydrophilic chain is crucial for the agent's safety and efficacy.
Quantitative Data for Gadobutrol Intermediate Synthesis
| Parameter | Value | Reference |
| Ligand | Butrol (10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) | [6] |
| Gadolinium Source | Gadolinium oxide (Gd₂O₃) | [6] |
| Reaction Temperature | 90°C | [6] |
| Reaction Time | 6 hours | [6] |
| Purification | Ion-exchange resins and crystallization | [6] |
| Overall Yield | 87% | [6] |
Experimental Protocols
Protocol 1: Synthesis of 5-[N-(2,3-Dihydroxypropyl)acetamido]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Iohexol)
This protocol describes the N-alkylation of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.[1]
-
Dissolve 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide in propylene glycol.
-
Add a 50% (w/w) solution of sodium hydroxide.
-
Heat the mixture to 50°C until complete dissolution is achieved.
-
Cool the reaction mixture to 23°C.
-
Add 3-chloro-1,2-propanediol (CPD) in two portions.
-
Stir the mixture for 16 hours.
-
Adjust the pH to 5.5 with hydrochloric acid.
-
Filter the formed salts.
-
Distill the solvent under vacuum.
-
Add water to the residue to obtain a solution of crude Iohexol.
-
Purify the crude product by passing it through ion-exchange resin columns and subsequent crystallization.
Protocol 2: Synthesis of Iopamidol
This protocol outlines the synthesis of Iopamidol starting from 5-amino-2,4,6-triiodoisophthaloyl dichloride.[2][5]
-
React 5-amino-2,4,6-triiodoisophthaloyl dichloride with 2-amino-1,3-propanediol (serinol) in dimethylacetamide (DMA) in the presence of triethylamine.
-
Maintain the reaction temperature at approximately 30°C for 1.5 hours.
-
Cool the reaction and add 4-dimethylaminopyridine (B28879) followed by the slow addition of acetic anhydride.
-
Stir the reaction for about 2 hours and then quench by slow addition to water.
-
Isolate the solid by filtration, wash with water, and dry.
-
The resulting tetraacetyl-diamide is then treated with (S)-2-acetoxypropionyl chloride.
-
The acetate (B1210297) groups are removed by transesterification with hydrochloric acid in methanol.
-
The acid is removed using an acid scavenging resin.
-
The final product is purified by crystallization from an ethanol/acetonitrile mixture to yield Iopamidol.
Protocol 3: Synthesis of Gadobutrol
This protocol describes the final step in the synthesis of Gadobutrol, which is the complexation of the butrol ligand with gadolinium.[6]
-
Add gadolinium(III) oxide to an aqueous solution of the butrol ligand (10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid).
-
Stir the mixture at 90°C for 6 hours.
-
Cool the solution to room temperature and add cation- and anion-exchange resins.
-
Stir the mixture for 30 minutes and then filter to remove the resins.
-
Add charcoal to the filtrate and reflux for 1 hour.
-
Filter the solution and evaporate it to dryness.
-
Redissolve the residue in a mixture of water and ethanol and reflux for 2 hours.
-
Collect the crystalline Gadobutrol by filtration and dry under vacuum.
Visualizations
Caption: Workflow for the synthesis of Iohexol.
Caption: Workflow for the synthesis of Iopamidol.
Caption: Workflow for the synthesis of Gadobutrol.
Caption: Mechanism of action for MRI and X-ray contrast agents.
References
- 1. researchgate.net [researchgate.net]
- 2. CN115010617A - Preparation method of iopamidol - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. PROCESS FOR THE PREPARATION OF IOPAMIDOL - Patent 3066071 [data.epo.org]
- 5. EP1154986A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 6. Large scale synthesis of high purity iopamidol | International Journal of Current Research [journalcra.com]
Application Notes and Protocols for the Derivatization of 1,3-Diamino-2-propanol
These application notes provide detailed protocols for the chemical derivatization of 1,3-diamino-2-propanol, a versatile building block in drug development and a ligand in coordination chemistry.[1] The following methods are designed for researchers, scientists, and drug development professionals to facilitate the analysis and functionalization of this compound. The protocols cover derivatization for enhanced detection in chromatographic methods, a common requirement in analytical chemistry and metabolomics.[2][3]
Derivatization for Chromatographic Analysis
Due to its polar nature, containing two primary amine groups and a hydroxyl group, this compound has low volatility and may exhibit poor chromatographic peak shape.[2][4] Derivatization is a crucial step to improve its analytical properties for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] This process involves chemically modifying the analyte to increase its volatility, thermal stability, and/or detectability.[4]
Application Note 1: Derivatization with o-Phthaldialdehyde (OPA) for HPLC with Fluorescence Detection
This protocol details the pre-column derivatization of this compound with o-phthaldialdehyde (OPA) and a thiol, such as 3-mercaptopropionic acid (3-MPA), to form highly fluorescent isoindole derivatives.[5][6] This method is suitable for sensitive quantification of this compound in various matrices.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Borate (B1201080) Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of deionized water. Adjust the pH to 9.5 with a concentrated sodium hydroxide (B78521) solution.
-
OPA/3-MPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 25 µL of 3-mercaptopropionic acid and bring the final volume to 50 mL with the 0.1 M borate buffer (pH 9.5). This reagent should be prepared fresh daily and protected from light.
-
-
Sample Preparation:
-
Dissolve the this compound sample in deionized water or an appropriate buffer to a known concentration (e.g., in the µg/mL to ng/mL range).
-
If the sample is in a complex matrix, such as plasma or urine, protein precipitation may be necessary using an agent like trichloroacetic acid, followed by centrifugation.[5]
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, mix 100 µL of the sample solution with 400 µL of the borate buffer.
-
Add 50 µL of the freshly prepared OPA/3-MPA reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2-5 minutes in the dark.[5]
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized sample into the HPLC system equipped with a fluorescence detector.[5]
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[5]
-
Mobile Phase A: 0.05 M sodium acetate (B1210297) buffer, pH 7.2.[5]
-
Mobile Phase B: Acetonitrile (B52724) or Methanol.[5]
-
Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is recommended for optimal separation.
-
Fluorescence Detection: Excitation wavelength of 340-350 nm and an emission wavelength of 450-460 nm.
-
-
Data Presentation:
| Parameter | Value | Reference |
| Derivatizing Agent | o-Phthaldialdehyde / 3-Mercaptopropionic Acid | [5][6] |
| Reaction Time | 2-5 minutes | [5] |
| Reaction Temperature | Room Temperature | [5] |
| Detection Method | Fluorescence | [5] |
| Excitation Wavelength | 340-350 nm | |
| Emission Wavelength | 450-460 nm | |
| Illustrative Limit of Detection | low pmol range |
Application Note 2: Derivatization with Dansyl Chloride for HPLC with Fluorescence or UV Detection
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the primary amino groups of this compound to produce stable, fluorescent sulfonamide adducts.[7] This method is robust and enhances the detection of the analyte in both fluorescence and UV detectors.[8]
Experimental Protocol:
-
Reagent Preparation:
-
Sodium Bicarbonate Buffer (100 mM, pH 9.5-10.0): Prepare a solution of sodium bicarbonate in deionized water and adjust the pH as necessary. An alkaline pH is optimal for the dansylation of primary amines.[9]
-
Dansyl Chloride Solution (10 mg/mL): Dissolve 10 mg of dansyl chloride in 1 mL of acetone (B3395972) or acetonitrile. This solution should be prepared fresh and protected from light. Dansyl chloride is unstable in dimethyl sulfoxide (B87167) (DMSO).[7]
-
-
Sample Preparation:
-
Prepare a solution of this compound in the low µg/mL to ng/mL range.
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, add 100 µL of the sample solution.
-
Add 100 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.
-
After incubation, a small amount of a solution like proline can be added to react with excess dansyl chloride.[9]
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., sodium acetate or heptanesulfonate buffer).[9]
-
Fluorescence Detection: Excitation at ~330-350 nm and emission at ~520-540 nm.
-
UV Detection: Wavelength of ~254 nm.
-
-
Data Presentation:
| Parameter | Value | Reference |
| Derivatizing Agent | Dansyl Chloride | [7] |
| Reaction Time | 30-60 minutes | [9] |
| Reaction Temperature | 60°C | |
| Detection Method | Fluorescence / UV | [8] |
| Excitation Wavelength | ~330-350 nm | |
| Emission Wavelength | ~520-540 nm | |
| Illustrative Yield | > 90% |
Application Note 3: Silylation for GC-MS Analysis
For GC-MS analysis, the polar amine and hydroxyl groups of this compound must be derivatized to increase volatility and thermal stability. Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, is a common and effective method.[2][4] This protocol uses N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) as the silylating agent.
Experimental Protocol:
-
Reagent Preparation:
-
Silylating Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) as a catalyst.
-
Solvent: Acetonitrile or pyridine (B92270) (anhydrous).
-
-
Sample Preparation:
-
The sample containing this compound must be completely dry. Lyophilize or evaporate the sample to dryness under a stream of nitrogen. Water will react with the silylating reagent.
-
-
Derivatization Procedure:
-
To the dried sample in a reaction vial, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.
-
Seal the vial tightly and heat at 70-100°C for 2-4 hours to ensure complete derivatization of all active hydrogens.
-
Cool the vial to room temperature before opening.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC-MS Conditions (Typical):
-
Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80-100°C) and ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized compound.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the expected mass of the derivatized analyte.
-
-
Data Presentation:
| Parameter | Value | Reference |
| Derivatizing Agent | MTBSTFA + 1% t-BDMCS | [10] |
| Reaction Time | 2-4 hours | |
| Reaction Temperature | 70-100°C | |
| Detection Method | Mass Spectrometry (EI) | [2] |
| Expected Mass Increase | +114 Da per active hydrogen | |
| Illustrative Yield | Quantitative |
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Workflow for OPA derivatization for HPLC-fluorescence analysis.
References
- 1. This compound | 616-29-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chemical derivatization techniques: Topics by Science.gov [science.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. actascientific.com [actascientific.com]
- 7. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fs.usda.gov [fs.usda.gov]
- 10. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Diamino-2-propanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,3-Diamino-2-propanol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Formation of higher condensed amines and other side products.[1] | - Increase the excess of ammonia (B1221849): A large excess of ammonia (e.g., 15-24 moles per mole of epichlorohydrin) can suppress the formation of secondary and tertiary amines.[2][3] - Control reaction temperature: Maintain a low reaction temperature (e.g., below 30°C) during the initial reaction of epichlorohydrin (B41342) or 1,3-dichloro-2-propanol (B29581) with ammonia.[2][3][4] - Use of a fixed alkali: The presence of a fixed alkali, such as sodium hydroxide (B78521), can help to neutralize the formed HCl and improve the yield.[4] - Employ an ion-exchange resin: Using a strongly basic anion exchanger can bind the resulting hydrochloric acid, simplifying purification and potentially improving yield.[1] |
| High Levels of Impurities in the Final Product | Incomplete reaction, formation of isomers, or residual starting materials and by-products.[1] | - Ensure complete reaction: Monitor the reaction progress to ensure the complete consumption of the starting material. - Purification by vacuum distillation: The crude product can be purified by vacuum distillation to separate this compound from higher boiling point impurities.[1][4] - Purification by crystallization: The pure product is a white crystalline solid and can be purified by crystallization.[4] - Use of clarification agents: Activated charcoal can be used to decolorize the product.[4] |
| Formation of Polymeric By-products | Uncontrolled reaction conditions, especially elevated temperatures. | - Strict temperature control: Maintain the recommended reaction temperatures throughout the synthesis. - Slow addition of reactants: Add the electrophile (epichlorohydrin or 1,3-dichloro-2-propanol) slowly to the ammonia solution with vigorous stirring to ensure good mixing and heat dissipation.[4] |
| Difficulty in Isolating the Product | The product is highly soluble in water.[1] | - Evaporation of excess water and ammonia: After the reaction, excess ammonia and water should be removed by distillation, possibly under reduced pressure.[2][3][4] - Salting out: The addition of a salt can sometimes reduce the solubility of the product in the aqueous phase. - Extraction with a suitable solvent: While challenging due to its high water solubility, extraction with a suitable organic solvent after removing most of the water might be an option. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The two most common and industrially relevant starting materials are epichlorohydrin and 1,3-dichloro-2-propanol.[1][5] Epichlorohydrin is often preferred due to its lower cost.[1]
Q2: What is the typical yield for the synthesis of this compound?
A2: The yield can vary significantly depending on the synthesis route and reaction conditions. The reaction of 1,3-dichloro-2-propanol with ammonia can result in yields below 40%.[1] The reaction with epichlorohydrin can yield around 15% if not optimized, but with process improvements such as using a large excess of ammonia and a two-stage process, the crude yield can be around 80%, leading to a final purified yield of about 64%.[1] Another process variant using an anion exchanger reports reproducible yields of 52-55%.[1] A process with a molar ratio of 1:33 of epichlorohydrin to ammonia reports a total reaction yield of 39%.[6]
Q3: How can the formation of by-products be minimized?
A3: The primary by-products are higher condensed amines.[1] Their formation can be minimized by using a large molar excess of ammonia to epichlorohydrin or 1,3-dichloro-2-propanol (e.g., 15 to 24 moles of ammonia per mole of epichlorohydrin).[2][3] Maintaining a low reaction temperature (e.g., below 30°C) is also crucial.[2][3]
Q4: What is the role of sodium hydroxide or other bases in the reaction?
A4: Sodium hydroxide or other strong bases are used as acid scavengers to neutralize the hydrochloric acid (HCl) that is formed during the reaction.[4][7][8] This prevents the protonation of the amino groups, which would render them unreactive, and drives the reaction towards the desired product.
Q5: What are the recommended purification methods for this compound?
A5: After removing excess ammonia and water, the crude product is often purified by vacuum distillation.[1][4] The final product is a white crystalline solid with a melting point of around 42°C, so crystallization can also be used for purification.[4]
Experimental Protocols
Synthesis of this compound from Epichlorohydrin and Ammonia
This protocol is based on a two-stage process to improve yield.
Materials:
-
Epichlorohydrin
-
Aqueous ammonia solution (concentrated)
-
Sodium hydroxide solution
-
Ice bath
-
Reaction vessel with stirring and temperature control
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, place a 30-50 fold molar excess of aqueous ammonia solution relative to epichlorohydrin.
-
First Stage (Ring Opening): Cool the ammonia solution to 10°C using an ice bath. Slowly add the epichlorohydrin to the cooled ammonia solution while stirring vigorously. Maintain the temperature at 10°C throughout the addition to facilitate the opening of the oxirane ring.
-
Second Stage (Amination): After the complete addition of epichlorohydrin, add an equimolar amount of sodium hydroxide solution (relative to the initial epichlorohydrin) dropwise. During this addition, maintain the reaction temperature between 10-20°C.
-
Work-up and Purification:
-
After the reaction is complete, remove the excess ammonia by distillation.
-
Filter the precipitated sodium chloride.
-
The resulting crude product can be further purified by vacuum distillation to obtain pure this compound.[1]
-
Synthesis of this compound from 1,3-Dichloro-2-propanol and Ammonia
Materials:
-
1,3-Dichloro-2-propanol
-
Aqueous ammonia solution (e.g., >15% NH3)
-
Sodium hydroxide
-
Reaction vessel with stirring and temperature control
Procedure:
-
Reaction Setup: In a reaction vessel, prepare an aqueous solution of ammonia containing the theoretical amount of sodium hydroxide required to neutralize the chlorine atoms in the 1,3-dichloro-2-propanol. A large excess of ammonia should be used.
-
Reaction: Cool the ammonia-sodium hydroxide solution to below 30°C. With constant and vigorous stirring, add the 1,3-dichloro-2-propanol to the solution.[4]
-
Work-up and Purification:
-
Once the reaction is complete, distill off the excess ammonia and water.
-
The resulting mixture contains the product and inorganic salts. The product can be separated from the salt and then purified by vacuum distillation.[4]
-
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Starting Material | Key Reagents | Reported Yield | Key Process Features | Reference |
| 1,3-Dichloro-2-propanol | Ammonia, Sodium Hydroxide | < 40% | Use of a fixed alkali as an acid scavenger. | [1][4] |
| Epichlorohydrin | Ammonia | ~15% | Simple reaction with a large excess of ammonia. | [1] |
| Epichlorohydrin | Ammonia, Sodium Hydroxide | ~64% (purified) | Two-stage process with controlled temperature. | [1] |
| Epichlorohydrin | Ammonia, Anion Exchanger | 52-55% | Use of an anion exchanger to bind HCl. | [1] |
| Epichlorohydrin | Ammonia | 39% | Molar ratio of epichlorohydrin to ammonia of 1:33. | [6] |
Visualizations
Caption: Workflow for the synthesis of this compound from epichlorohydrin.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. This compound – Wikipedia [de.wikipedia.org]
- 2. EP0359956A2 - Process and apparatus for the preparation of this compound - Google Patents [patents.google.com]
- 3. EP0359956A3 - Process and apparatus for the preparation of this compound - Google Patents [patents.google.com]
- 4. US1985885A - Preparation of 1,3 diamino-2-propanol - Google Patents [patents.google.com]
- 5. WO2015165795A1 - Novel tertiary diamines of the this compound family, process for the synthesis thereof and use thereof for removing acidic compounds from a gaseous effluent - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound | 616-29-5 [chemicalbook.com]
- 8. borregaard.com [borregaard.com]
Technical Support Center: Purification of Crude 1,3-Diamino-2-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1,3-Diamino-2-propanol (DAP).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized by reacting epichlorohydrin (B41342) with ammonia (B1221849) in an alkaline environment, can contain several impurities.[1][2] These include:
-
Inorganic Salts: Primarily sodium chloride (NaCl) if sodium hydroxide (B78521) is used in the synthesis.[3]
-
Water: Residual water from the reaction medium.
-
Polymeric by-products: High molecular weight species formed during the reaction.[3]
-
Isomeric impurities: Such as 2,3-diamino-1-propanol.[2]
-
Dimers: Formed from the self-reaction of this compound.[2]
Q2: What is the recommended method for removing inorganic salts from the crude reaction mixture?
A2: A common and effective method is a two-step process involving crystallization and precipitation. First, the crude reaction mixture is concentrated by boiling to crystallize out a significant portion of the inorganic salts.[3] After filtering off these crystals, an alcohol such as methyl, ethyl, or isopropyl alcohol is added to the filtrate to precipitate the remaining residual salt.[3]
Q3: What are the typical purity specifications for commercially available this compound?
A3: Commercial grades of this compound typically have a purity of 90.0% to over 97.0%.[2][4] The specifications often include limits on water content and specific impurities like 2,3-diamino-1-propanol and dimers.[2]
Q4: How can the purity of this compound be accurately determined?
A4: The purity of this compound is commonly assessed using Gas Chromatography (GC) with a Flame Ionization Detector (FID).[2][5] Non-aqueous acid-base titration is another method used to determine the assay.[6] ¹H NMR spectroscopy can be used to confirm the structure of the compound.[7]
Troubleshooting Guides
Vacuum Distillation
Issue 1: Low yield of distilled this compound.
| Possible Cause | Troubleshooting Step |
| Inadequate Vacuum | Ensure all joints and connections in the distillation apparatus are properly sealed. Use vacuum grease on ground glass joints to prevent leaks. Verify the performance of your vacuum pump. |
| Decomposition of Product | This compound can degrade at high temperatures. Ensure the vacuum is sufficiently low (e.g., 15-25 mmHg) to allow distillation at a lower temperature (around 100-114°C).[3][8] Avoid excessive heating of the distillation flask. |
| Foaming | The presence of residual water or other volatile impurities can cause foaming, leading to loss of product into the condenser. Ensure the crude material is as dry as possible before distillation. Applying vacuum gradually can also help to control foaming. |
| Inefficient Condensation | Check that the condenser has an adequate flow of cooling water. If the product is solidifying in the condenser, using air cooling instead of water cooling might be necessary, although this is less of a concern for DAP which has a relatively low melting point (40-44°C).[5] |
Issue 2: Distillate is discolored.
| Possible Cause | Troubleshooting Step |
| Thermal Decomposition | As mentioned above, overheating can lead to decomposition and discoloration. Reduce the heating mantle temperature and ensure a stable, low vacuum. |
| Contamination in Crude | Some impurities may co-distill with the product. Consider a pre-purification step, such as treatment with activated charcoal, to remove color-causing impurities before distillation.[1] |
Crystallization/Precipitation
Issue 1: Oiling out of this compound during crystallization.
| Possible Cause | Troubleshooting Step |
| Supersaturation is too high | Reduce the rate of cooling to allow for slower crystal growth. Seeding the solution with a small crystal of pure this compound can promote crystallization over oiling out. |
| Inappropriate Solvent | If attempting recrystallization, ensure the chosen solvent system is appropriate. For derivatives, mixtures like ethyl acetate (B1210297) and hexane (B92381) have been used.[2] For DAP itself, which is highly soluble in water, anti-solvent precipitation with alcohols is more common for removing salts.[3] |
Issue 2: Low recovery of purified product after recrystallization.
| Possible Cause | Troubleshooting Step |
| Product is too soluble in the chosen solvent | Optimize the solvent system. For a single solvent recrystallization, ensure the product has low solubility at cooler temperatures. For a two-solvent system, use a second solvent (anti-solvent) in which the product is poorly soluble. |
| Insufficient cooling | Ensure the crystallization mixture is cooled to a sufficiently low temperature to maximize the precipitation of the product. |
Quantitative Data Summary
| Purification Technique | Parameter | Reported Value/Range | Reference |
| Commercial Product | Purity (Assay) | ≥90.0% to >97.0% | [2][4] |
| Water Content | ≤ 8.0% (w/w) | [2] | |
| 2,3-diamino-1-propanol | ≤ 0.8% (by area %) | [2] | |
| Dimer | ≤ 1.1% (by area %) | [2] | |
| Vacuum Distillation | Boiling Point | ~235°C (atmospheric) | [3] |
| 114°C @ 5 mmHg | [8] | ||
| Recommended Vacuum | 15-25 mm | [3] | |
| Physical Properties | Melting Point | 40-44°C | [5] |
Experimental Protocols
Protocol 1: Purification by Salt Precipitation and Vacuum Distillation
This protocol is based on a method described in a U.S. Patent.[3]
-
Concentration and Salt Removal:
-
Take the crude aqueous reaction mixture containing this compound and sodium chloride.
-
Boil the solution to evaporate excess water and ammonia. Continue boiling until a significant amount of sodium chloride crystallizes out.
-
Filter the hot solution to remove the crystallized salt.
-
To the filtrate, add 2-3 volumes of methyl or ethyl alcohol to precipitate the remaining sodium chloride.
-
Filter the mixture to remove the precipitated salt.
-
-
Solvent Removal and Initial Distillation:
-
Distill the alcoholic filtrate to remove and recover the alcohol.
-
Continue the distillation under reduced pressure (e.g., 15-25 mmHg) until the temperature of the mixture reaches approximately 100°C. This step removes residual water and alcohol, leaving a practically anhydrous crude product.
-
-
Final Vacuum Distillation:
-
Transfer the anhydrous crude this compound to a clean distillation apparatus.
-
Perform a vacuum distillation under reduced pressure. The pure product will distill over, separating it from residual salts and polymeric materials.
-
The purified this compound is a white crystalline solid upon cooling.
-
Protocol 2: Purity Analysis by Gas Chromatography (GC)
This is a general protocol for the purity analysis of amino alcohols.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
A suitable capillary column (e.g., a non-polar column like DB-1 or a mid-polarity column).
-
-
Sample Preparation:
-
Accurately weigh a sample of the purified this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or isopropanol) to a known concentration.
-
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the main peak from any impurities. The exact program will need to be optimized based on the column and instrument used.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Identify the peaks based on their retention times (compared to a standard if available).
-
Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.
-
Visualizations
References
- 1. US1985885A - Preparation of 1,3 diamino-2-propanol - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 5. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. borregaard.com [borregaard.com]
- 8. EP1059285A2 - Process for the preparation of this compound and 1,3-diamino-2-propanone derivatives - Google Patents [patents.google.com]
Technical Support Center: 1,3-Diamino-2-propanol Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-diamino-2-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The primary side reactions in this compound chemistry stem from its trifunctional nature (two primary amines and one secondary alcohol). The most common side reactions include:
-
Over-acylation and Over-alkylation: Due to the presence of two nucleophilic primary amine groups, it is common to get a mixture of mono- and di-substituted products.
-
N- vs. O-Acylation/Alkylation: There can be competition between the amino groups and the hydroxyl group reacting with electrophiles. Generally, the amino groups are more nucleophilic and will react preferentially.
-
Cyclization with Aldehydes and Ketones: Reaction with aldehydes or ketones can lead to the formation of a six-membered hexahydropyrimidine (B1621009) ring through cyclization.[1]
-
Bisimine Formation: In competition with cyclization, the reaction with aldehydes can also result in the formation of an open-chain bisimine.[1]
-
Oxidation: The amino groups can be susceptible to oxidation, though this can be mitigated by performing reactions in an acidic medium where the amines are protonated.[2]
Q2: How can I selectively achieve mono-acylation of this compound?
A2: Achieving selective mono-acylation requires controlling the reactivity of the two primary amine groups. A common and effective strategy is to use a protecting group. The tert-butyloxycarbonyl (Boc) group is frequently used for this purpose. The general workflow involves:
-
Protecting one of the amine groups with a Boc group.
-
Performing the desired acylation on the remaining free amine.
-
Deprotecting the Boc-protected amine.
Q3: In the synthesis of iopamidol (B1672082), what are the common impurities related to this compound?
A3: In the synthesis of iopamidol, this compound is reacted with a di-acid chloride intermediate. Side reactions can lead to the formation of several process-related impurities. For example, incomplete acylation can result in impurities where one of the amine groups of this compound has not reacted. Additionally, side reactions involving the hydroxyl group can also lead to impurities.[3][4]
Q4: What factors influence the competition between hexahydropyrimidine and bisimine formation when reacting this compound with aldehydes?
A4: The formation of either a cyclic hexahydropyrimidine or a linear bisimine is influenced by the electronic properties of the aldehyde. The presence of electron-withdrawing groups on the aryl ring of the aldehyde tends to favor the formation of the hexahydropyrimidine.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired N,N'-diacylated Product with Significant Mono-acylated Byproduct
| Potential Cause | Troubleshooting Step |
| Insufficient Acylating Agent | Increase the molar equivalents of the acylating agent. A slight excess (e.g., 2.2 equivalents for di-acylation) may be necessary to drive the reaction to completion. |
| Reaction Time Too Short | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of degradation products. |
| Suboptimal Base | If a base is used to scavenge acid produced during the reaction, ensure it is non-nucleophilic and present in sufficient quantity (at least 2 equivalents for di-acylation). |
Issue 2: Formation of O-Acylated Side Products
| Potential Cause | Troubleshooting Step |
| Highly Reactive Acylating Agent | Use a less reactive acylating agent if possible. For example, an acid anhydride (B1165640) may be less reactive towards the hydroxyl group than an acyl chloride. |
| Use of Activating Agents | Some activating agents for carboxylic acids can also activate the hydroxyl group. Consider alternative coupling agents that are more selective for amines. |
| High Reaction Temperature | Elevated temperatures can sometimes promote the less favorable O-acylation. Try running the reaction at a lower temperature for a longer period. |
Issue 3: Unwanted Cyclization to Hexahydropyrimidine with Aldehydes
| Potential Cause | Troubleshooting Step |
| Reaction Conditions Favoring Cyclization | Alter the solvent or temperature. Sometimes, less polar solvents can disfavor the intramolecular cyclization step. |
| Aldehyde Structure | If possible, use an aldehyde with electron-donating groups, as this has been shown to favor the formation of the bisimine over the hexahydropyrimidine.[1] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Boc Protection of this compound
This protocol is based on a general method for the selective mono-Boc protection of diamines.[5][6]
-
Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous methanol (B129727) in a round-bottom flask and cool the solution to 0 °C with an ice bath.
-
In Situ HCl Generation: Slowly add chlorotrimethylsilane (B32843) (1.0 equivalent) dropwise to the stirred solution. A white precipitate may form. Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.0 equivalent) to the mixture.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the progress by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Basify the aqueous layer with 2M NaOH to a pH > 12.
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Extract the mono-Boc protected product with dichloromethane (B109758).
-
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected this compound.
Protocol 2: General Procedure for N,N'-Diacylation with an Acyl Chloride
-
Dissolution: Dissolve this compound (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Cool the solution to 0 °C and slowly add the acyl chloride (2.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine.
-
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.[7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Large scale synthesis of high purity iopamidol | International Journal of Current Research [journalcra.com]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. benchchem.com [benchchem.com]
- 7. EP1059285A2 - Process for the preparation of this compound and 1,3-diamino-2-propanone derivatives - Google Patents [patents.google.com]
Technical Support Center: 1,3-Diamino-2-propanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1,3-Diamino-2-propanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of epichlorohydrin (B41342) with an excess of ammonia (B1221849).[1][2] This reaction is typically carried out in an alkaline environment, often with the addition of sodium hydroxide (B78521), to neutralize the hydrogen chloride formed during the reaction.[2][3]
Q2: What are the key parameters to control for a successful synthesis?
A2: The critical parameters to control are temperature, the molar ratio of ammonia to epichlorohydrin, and the controlled addition of reagents. Low temperatures during the initial ring-opening of epichlorohydrin are crucial to minimize the formation of by-products.[3] A large excess of ammonia is used to favor the formation of the primary diamine over secondary and tertiary amines.[3][4]
Q3: My reaction yield is very low. What are the potential causes?
A3: Low yields can stem from several factors. Insufficient excess of ammonia can lead to the formation of higher condensed amines and polymers.[3] Poor temperature control, allowing the reaction to become too warm, can also promote side reactions. Additionally, improper workup and purification techniques can lead to loss of product.
Q4: I am observing significant amounts of impurities. How can I minimize them?
A4: The primary impurities are often higher molecular weight amines formed by the reaction of the product with remaining epichlorohydrin.[3] To minimize these, a large excess of ammonia (30-50 fold) is recommended.[3] A two-stage reaction, with initial low-temperature oxirane ring opening followed by controlled addition of a base, can also improve selectivity and reduce by-products.[3]
Q5: What is the best method for purifying the final product?
A5: After the reaction, excess ammonia and water are typically removed by distillation.[4][5] The resulting crude product, which contains sodium chloride, can be further purified. One method involves dissolving the product in an alcohol to separate it from the precipitated salt, followed by filtration and vacuum distillation of the alcohol and then the final product.[4] High-purity this compound is a white crystalline solid.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem: The final product is a viscous, yellowish oil instead of a white solid.
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Possible Cause 1: Presence of Impurities. The yellowish color and viscosity can indicate the presence of polymeric by-products.
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Solution: Review the reaction temperature control. Ensure the initial reaction with ammonia is kept cold (e.g., 10-20°C).[3] Also, confirm that a sufficient excess of ammonia was used. Purification by vacuum distillation is essential to separate the desired product from higher boiling point impurities.[3][4]
-
-
Possible Cause 2: Incomplete Removal of Solvent/Water. Residual water or solvents from the workup can prevent the product from solidifying.
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Solution: Ensure that the distillation process, particularly the final vacuum distillation, is carried out effectively to remove all volatile components. The final product should be distilled under reduced pressure.[4]
-
Problem: Significant salt (NaCl) remains in the final product.
-
Possible Cause: Inefficient separation during the workup process.
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Solution: After the initial removal of ammonia, the crude product can be dissolved in an alcohol, in which this compound is soluble but sodium chloride is not. The salt can then be removed by filtration before the final distillation of the product.[4]
-
Data on Reaction Conditions
The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Two-Stage Synthesis from Epichlorohydrin and Ammonia
| Parameter | Value | Purpose | Reference |
| Stage 1: Ring Opening | |||
| Reactant Ratio (Ammonia:Epichlorohydrin) | 30-50 fold excess | Minimize by-product formation | [3] |
| Temperature | 10°C | Control initial exothermic reaction | [3] |
| Stage 2: Cyclization | |||
| Reagent | Sodium Hydroxide (aq. solution) | Neutralize HCl | [3] |
| Temperature | 10-20°C | Control reaction rate | [3] |
| Outcome | |||
| Crude Yield | ~80% | [3] | |
| Final Yield (after vacuum distillation) | ~64% | [3] |
Table 2: Single-Stage Synthesis from Glycerol Dichlorohydrin
| Parameter | Value | Purpose | Reference |
| Reactant Ratio (Glycerol Dichlorohydrin:NaOH) | 1:2 (molar) | Provide base for reaction | [4] |
| Ammonia Concentration | >20% in aqueous solution | Reactant and solvent | [4] |
| Temperature | < 30°C | Control reaction | [4] |
| pH | > 12 | Maintain basic conditions | [4] |
| Outcome | |||
| Yield | Substantially theoretical | High efficiency | [4] |
Experimental Protocols
Protocol 1: Two-Stage Synthesis from Epichlorohydrin
This protocol is based on the method described in the literature for achieving good yields and purity.[3]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge a 30-50 fold molar excess of aqueous ammonia. Cool the vessel to 10°C in an ice bath.
-
Epichlorohydrin Addition (Stage 1): Slowly add one molar equivalent of epichlorohydrin to the cooled ammonia solution via the addition funnel. Maintain the temperature at 10°C throughout the addition. Stir for 1 hour after addition is complete.
-
Base Addition (Stage 2): Prepare a solution with a molar equivalent of sodium hydroxide to the initial epichlorohydrin. Slowly add this NaOH solution to the reaction mixture, ensuring the temperature does not exceed 20°C.
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Reaction Completion: Allow the reaction to stir at room temperature for several hours or until completion is confirmed by a suitable analytical method (e.g., GC, TLC).
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Workup: Remove the excess ammonia by distillation at atmospheric pressure.
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Purification: Filter the cooled residue to remove the precipitated sodium chloride. The filtrate, which is the crude product, is then subjected to vacuum distillation to yield pure this compound (boiling point ~114°C at 0.7 kPa).[3]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Caption: Simplified reaction pathway for this compound synthesis.
References
Technical Support Center: 1,3-Diamino-2-propanol Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,3-Diamino-2-propanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and actionable solutions.
Issue 1: Discoloration of Solid this compound (Yellowing or Browning)
| Potential Cause | Recommended Solution |
| Oxidation: Exposure to air (oxygen) can cause the amine groups to oxidize, leading to the formation of colored impurities. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed after each use. For long-term storage, consider using a glove box for aliquoting. |
| Light Exposure: Aromatic amines, and to a lesser extent aliphatic amines, can be sensitive to light, which can catalyze oxidative degradation. | Store the compound in an amber or opaque container to protect it from light. Avoid prolonged exposure to direct sunlight or strong laboratory lighting. |
| Contamination: Impurities from manufacturing or cross-contamination can act as catalysts for degradation. | Purchase high-purity grade this compound from a reputable supplier. Use clean spatulas and equipment when handling the compound. |
Issue 2: Color Change or Precipitation in this compound Solutions
| Potential Cause | Recommended Solution |
| Degradation: Similar to the solid form, solutions can degrade due to oxidation or reaction with dissolved gases (e.g., CO₂). | Prepare solutions fresh whenever possible. If storage is necessary, use de-gassed solvents and store the solution under an inert atmosphere in a tightly sealed, light-resistant container at a cool temperature (e.g., 2-8 °C). |
| Incompatible Solvent: The choice of solvent can impact stability. Protic solvents may participate in reactions, while acidic solvents will form salts. | Use high-purity, appropriate solvents. For most applications, anhydrous aprotic solvents are a good choice if the compound's solubility allows. If aqueous solutions are required, consider using a buffered system to control pH. |
| pH Shift: Changes in the solution's pH can affect the stability of the amine. | If applicable to your experiment, use a buffer to maintain a stable pH. Be aware that the pKa of the amino groups will influence the compound's charge and reactivity at different pH levels. |
Issue 3: Inconsistent Experimental Results or Loss of Potency
| Potential Cause | Recommended Solution |
| Degradation of Stock Solutions: The compound in your stock solution may have degraded over time, leading to a lower effective concentration. | Prepare fresh stock solutions regularly. If storing stock solutions, perform a quick purity check (e.g., TLC or a rapid HPLC run) before use if the solution has been stored for an extended period. |
| Reaction with Experimental Reagents: this compound is incompatible with strong oxidizing agents and acids.[1][2] | Review the compatibility of all reagents in your experimental protocol. Avoid direct mixing with strong oxidizers (e.g., peroxides, permanganates) and strong acids unless a specific reaction is intended. |
| Adsorption to Surfaces: The polar nature of the molecule may lead to adsorption onto glass or plastic surfaces, reducing its concentration in solution. | Consider using silanized glassware or low-adsorption plasticware for sensitive experiments involving low concentrations of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, store solid this compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool (2-8 °C), dry, and dark place.[1][2] It is hygroscopic and sensitive to air and light.
Q2: How should I prepare and store solutions of this compound?
A2: It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a high-purity, de-gassed solvent. The solution should be stored in a tightly sealed, light-resistant container, under an inert atmosphere, and at a cool temperature. For aqueous solutions, consider the pH and buffer appropriately if necessary for your application.
Q3: What are the primary degradation pathways for this compound?
A3: While specific studies on this compound are limited, based on its structure and the behavior of similar amino alcohols, the primary degradation pathways are likely:
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Oxidation: The amino groups are susceptible to oxidation, which can lead to the formation of imines, nitroso compounds, or polymeric materials, often resulting in discoloration.
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Reaction with Carbon Dioxide: In the presence of CO₂, especially in aqueous solutions, it can form carbamates, which may undergo further reactions like cyclization or polymerization.
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Reaction with Aldehydes/Ketones: The primary amine groups can react with aldehydes or ketones present as impurities or in the experimental system to form imines.
Q4: Can I use a discolored solution of this compound for my experiment?
A4: Discoloration is a visual indicator of degradation. For experiments requiring high purity and accurate concentrations, it is strongly advised to discard the discolored solution and prepare a fresh one. The presence of degradation products could interfere with your reaction or analysis.
Q5: What analytical techniques are suitable for assessing the stability of this compound?
A5: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis, Mass Spectrometry) is a common and effective technique.[3] Gas Chromatography (GC) can also be used, often after derivatization.[4] Thin-Layer Chromatography (TLC) can be a quick qualitative check for the presence of impurities.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
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Methanol or Acetonitrile (HPLC grade)
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pH meter
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Thermostatic oven
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Photostability chamber
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HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or MS)
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
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Stress Conditions:
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Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
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Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
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Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place the solid compound and the stock solution in a thermostatic oven at 80°C for 48 hours.
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Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
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At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acidic and basic samples before analysis.
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Dilute the samples to a suitable concentration for analysis.
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Analyze the samples using a developed and validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Protocol 2: HPLC Method for Stability Testing
Objective: To provide a starting point for developing an HPLC method to separate this compound from its potential degradation products.
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile(Gradient elution may be necessary) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | PDA Detector at 210 nm or Mass Spectrometer |
| Derivatization (Optional) | For enhanced detection, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used.[3] |
Note: This is a general method and requires optimization and validation for your specific application and equipment.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Troubleshooting guide for reactions involving 1,3-Diamino-2-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Diamino-2-propanol (DAP).
Frequently Asked Questions (FAQs)
Q1: What are the key properties and storage recommendations for this compound?
A1: this compound is a white to yellowish solid with a low melting point (40-44 °C).[1][2] It is very soluble in water.[1][3] For storage, it should be kept in a cool, well-ventilated place in a tightly sealed container, preferably under an inert gas, to avoid prolonged storage periods.[1][4] It is incompatible with acids and strong oxidizing agents.[1][4]
Q2: What are the primary applications of this compound in research and development?
A2: this compound is a versatile building block used in several applications:
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As a bidentate diamine ligand in the synthesis of organometallic compounds.[2]
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As a precursor for the synthesis of the fluorogenic dsDNA binder, N1,N3-bis(4-amidinophenyl)propane-1,3-diamine (BAPPA).[2]
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As a branching unit in the creation of peptide dendrimers.[2][5]
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In the pharmaceutical industry as a chiral building block for various compounds.[6]
Q3: What are the main safety precautions to take when handling this compound?
A3: this compound is a hazardous chemical that can cause skin and eye irritation or severe burns.[7][8] It may also cause respiratory irritation and can be harmful if swallowed.[9] When handling, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[2] Work should be conducted in a well-ventilated area, and eyewash stations and safety showers should be readily accessible.[7]
Troubleshooting Guides
Low Reaction Yield
Q: I am experiencing a low yield in my reaction involving this compound. What are the common causes and how can I troubleshoot this?
A: Low yields in reactions with this compound can stem from several factors, including incomplete reactions, side product formation, and issues with product isolation.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Troubleshooting Table for Low Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impure Reactants | Verify the purity of this compound and other starting materials via NMR or other analytical techniques. Purify if necessary. | An increase in yield and reduction of side products. |
| Suboptimal Reaction Conditions | Systematically vary the reaction temperature, time, and stoichiometry of reactants. For example, if the reaction is sluggish, consider a modest increase in temperature or extending the reaction time. | Identification of optimal conditions leading to a higher yield. |
| Moisture Contamination | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon), especially if using moisture-sensitive reagents. | Improved reaction consistency and yield by preventing hydrolysis of reagents or intermediates. |
| Product Loss During Workup | Check the pH of the aqueous layer during extraction, as the diamine product may be water-soluble at certain pH values. Analyze all layers and washes by TLC or LC-MS to track the product. | Recovery of product from aqueous layers and optimization of the extraction procedure to minimize loss. |
Side Reaction Control: Bis-imine vs. Hexahydropyrimidine (B1621009) Formation
Q: My reaction of this compound with an aldehyde is giving a mixture of the bis-imine and the hexahydropyrimidine. How can I control the selectivity?
A: The condensation of 1,3-diamines with aldehydes can lead to two main products: the bis-imine and the cyclized hexahydropyrimidine.[1] The outcome is influenced by the electronic properties of the aldehyde and the nucleophilicity of the diamine.
Logical Diagram for Product Selectivity
Caption: Factors influencing selectivity between bis-imine and hexahydropyrimidine formation.
Troubleshooting Table for Selectivity
| Desired Product | Problem | Troubleshooting Step | Expected Outcome |
| Hexahydropyrimidine | Formation of significant amounts of bis-imine. | Use an aldehyde with electron-withdrawing groups on the aryl ring.[1] Consider running the reaction under slightly acidic conditions to decrease the nucleophilicity of the amine. | Increased yield of the desired hexahydropyrimidine. |
| Bis-imine | Formation of significant amounts of hexahydropyrimidine. | Use an aldehyde with electron-donating groups. Ensure the reaction medium is not overly acidic to maintain the high nucleophilicity of the amine groups. | Increased yield of the desired bis-imine. |
| Either Product | A complex mixture of products is formed. | Carefully control the reaction pH. The rate of imine formation is often optimal around pH 5.[10] At lower pH, the amine is protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step.[10] | A cleaner reaction profile with a higher yield of one of the major products. |
Purification Challenges
Q: I am having difficulty purifying my product from a reaction involving this compound. What purification strategies can I employ?
A: The presence of two amino groups and a hydroxyl group in DAP and its derivatives can make purification challenging due to their polarity and potential for multiple interactions.
Troubleshooting Table for Purification
| Problem | Troubleshooting Step | Expected Outcome |
| Product is highly water-soluble, leading to poor extraction from aqueous media. | Perform extractions at a pH where the product is least soluble in water (typically basic for amines). Use a continuous liquid-liquid extractor or use a more polar organic solvent for extraction. | Improved recovery of the product from the aqueous phase into the organic phase. |
| Product streaks on silica (B1680970) gel chromatography. | Add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent system to suppress the interaction of the amine groups with the acidic silica gel. Alternatively, use a different stationary phase like alumina (B75360) or a reverse-phase column. | Sharper peaks and better separation during column chromatography. |
| Product co-elutes with starting material or side products. | Optimize the eluent system for column chromatography by trying different solvent mixtures with varying polarities. Gradient elution may also be effective. Consider derivatizing the product or impurities to alter their polarity before chromatography. | Successful separation of the desired product from impurities. |
| Product is an oil and does not crystallize. | Attempt to form a salt of the product (e.g., hydrochloride or tartrate salt), which is often more crystalline. Try different solvent systems for crystallization. | Formation of a solid product that is easier to handle and purify by recrystallization. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
This protocol describes a general method for the di-acylation of this compound using an acyl chloride.
Workflow for Acylation
Caption: Experimental workflow for the acylation of this compound.
Methodology:
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Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (2.5 eq.) in an anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
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Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (2.2 eq.) dropwise to the stirred solution.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Synthesis of a Bis-imine from this compound and an Aldehyde
This protocol provides a general method for the synthesis of a bis-imine.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol (B145695) or methanol.
-
Addition of Aldehyde: Add the aldehyde (2.1 eq.) to the solution. A catalytic amount of acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The product may precipitate out of the solution upon formation. Monitor the reaction by TLC or LC-MS.
-
Isolation: If the product precipitates, collect it by filtration and wash with a small amount of cold solvent. If the product remains in solution, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Signaling Pathways
Inhibition of Ornithine Decarboxylase (ODC)
This compound is an analog of 1,3-diaminopropane, which is known to be an indirect inhibitor of ornithine decarboxylase (ODC).[3] ODC is a key enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. The exact mechanism of inhibition by DAP is not fully elucidated in the provided search results, but it is believed to interfere with the normal polyamine synthesis pathway.
Caption: Simplified diagram of the polyamine synthesis pathway and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - 1,3-Diaminoacetone(1,3-diamino-2-propanone) problems - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. This compound | 616-29-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Scaling Up the Production of 1,3-Diamino-2-propanol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and scaling up the production of 1,3-diamino-2-propanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of epichlorohydrin (B41342) with ammonia (B1221849) in an alkaline environment, typically using sodium hydroxide.[1][2] This is followed by a series of purification steps to isolate the final product. An alternative route involves the reaction of 1,3-dichloro-2-propanol (B29581) with ammonia.[3]
Q2: What are the key challenges when scaling up the production of this compound derivatives?
A2: Common challenges during scale-up include controlling the exothermic reaction, minimizing the formation of byproducts such as higher amines (polymers), achieving high yields, and ensuring product purity. Temperature control is critical to prevent runaway reactions and reduce side product formation.[4]
Q3: How can I minimize the formation of polymeric byproducts?
A3: To reduce the formation of secondary and tertiary amines, it is crucial to use a large excess of ammonia, typically 5 to 10 times the theoretical amount.[5] Maintaining a high pH (above 12) throughout the reaction also helps in preventing the formation of these impurities.[5]
Q4: My final product is yellow. What causes this discoloration and how can I prevent it?
A4: Yellowing of the product can occur during distillation at high temperatures. To obtain a colorless product, it is recommended to perform the final purification by vacuum distillation at a lower temperature.[5] Additionally, clarification with activated charcoal can be employed to improve the appearance of the diamine.[5]
Q5: What are some common methods for purifying this compound and its derivatives?
A5: Purification typically involves several steps. After the initial reaction, excess ammonia and water are removed by distillation. The resulting crude product, which may contain inorganic salts, can be further purified by vacuum distillation.[5] For derivatives, purification strategies may include acid-base extraction to separate the basic amine product from non-basic impurities, followed by column chromatography or crystallization of a salt form (e.g., hydrochloride) to achieve high purity.
Troubleshooting Guides
Issue 1: Low Yield
Symptoms: The final isolated yield of the desired this compound derivative is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using techniques like TLC or LC-MS. For sterically hindered substrates, longer reaction times or elevated temperatures may be necessary.[6] - Check Reagent Stoichiometry: An insufficient excess of the amine reactant can lead to incomplete conversion of the starting material (e.g., epichlorohydrin). |
| Side Reactions | - Control Temperature: The reaction of amines with epichlorohydrin is exothermic. Poor temperature control can lead to the formation of undesired byproducts. Maintain the recommended reaction temperature using an efficient cooling system. - Optimize Amine to Epichlorohydrin Ratio: A large excess of the amine can help to minimize the formation of oligomeric byproducts where the initial product reacts further with epichlorohydrin. |
| Product Loss During Workup | - Check Aqueous Layers: The diamino-propanol derivatives can have some water solubility. Analyze the aqueous layers from extractions to ensure the product has not been lost. - Optimize Purification: Column chromatography conditions may need optimization. Some amines can be sensitive to silica (B1680970) gel; using triethylamine-treated silica or alumina (B75360) may be beneficial.[6] Consider crystallization or salt formation as an alternative purification method.[6] |
| Poor Quality Reagents | - Use Pure Starting Materials: Impurities in the starting amine or epichlorohydrin can interfere with the reaction. Ensure the purity of all reagents before starting the synthesis. |
Issue 2: Impure Product
Symptoms: The final product is contaminated with significant amounts of byproducts, as observed by NMR, LC-MS, or other analytical techniques.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Formation of Over-Alkylated Products | - Adjust Stoichiometry: In the synthesis of derivatives, using a large excess of the diamine starting material relative to the alkylating agent can help to minimize di- or poly-alkylation. - Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple alkylations on the same molecule. |
| Presence of Unreacted Starting Materials | - Drive the Reaction to Completion: Increase the reaction time or temperature (within optimal limits) to ensure all the limiting reagent has reacted. - Effective Purification: Employ a suitable purification strategy. For example, unreacted primary or secondary amines can be removed by washing the reaction mixture with an aqueous solution of a copper(II) salt, which forms a complex with the amine. |
| Formation of Isomers | - Control Reaction Conditions: The ring-opening of epichlorohydrin can sometimes lead to the formation of isomeric products. Maintaining the recommended reaction temperature and pH can help to control the regioselectivity of the reaction. |
| Residual Solvents or Reagents | - Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents. - Proper Workup: The workup procedure should be designed to effectively remove all reagents and byproducts. For example, a basic wash can remove acidic impurities, and an acidic wash can remove basic impurities (if the desired product is not basic). |
Data Presentation
Table 1: Effect of Reactant Ratio and Temperature on the Yield of this compound
| Epichlorohydrin:Ammonia Molar Ratio | Temperature (°C) | Yield (%) | Reference |
| 1:33 | 15 | 39 (total reaction) | [4] |
| >1:20 | 30 | ~15 | [3] |
| 1:30-50 (two-stage) | 10-20 | 64 (after vacuum distillation) | [3] |
Table 2: Synthesis of 1,3-Diaminopropan-2-ol Derivatives from Epichlorohydrin and Amines
| Amine | Product | Yield (%) | Reference |
| N-Benzylaniline | 1-(N-benzylanilino)-3-amino-2-propanol | 80 | [7] |
| Thien-2-ylmethylene)aniline | 1-((Thien-2-ylmethylene)amino)-3-amino-2-propanol | Lower yields due to decomposition | [7] |
| Dimethylamine | 1,3-Bis(dimethylamino)-2-propanol | 80.6 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented industrial process.[5]
Materials:
-
1,3-Dichloro-2-propanol
-
20% Aqueous Ammonia (NH₃) solution
-
Sodium Hydroxide (NaOH)
-
Activated Charcoal (optional)
Procedure:
-
Cool two liters of a 20% aqueous ammonia solution containing 80g of NaOH to 30°C or lower in a suitable reactor.
-
Slowly add 129g of 1,3-dichloro-2-propanol to the cooled ammonia solution with vigorous stirring.
-
Continue stirring for 15-20 minutes until the reaction is complete.
-
Distill off the excess ammonia and a portion of the water.
-
Filter the concentrated solution to remove the precipitated sodium chloride.
-
Add ethanol to the filtrate to precipitate the remaining salt.
-
Filter off the salt and distill the ethanol from the filtrate.
-
The crude product can be decolorized by treating with activated charcoal.
-
Purify the crude product by vacuum distillation (15-25 mm Hg, up to 100°C) to obtain pure this compound.
Protocol 2: Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the N,N'-dialkylation of an amine with epichlorohydrin.
Materials:
-
Primary or Secondary Amine (e.g., Aniline, Benzylamine)
-
Epichlorohydrin
-
Methanol
-
Magnesium Sulfate (MgSO₄) or Mixed Metal Oxides (MMO) as catalyst
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Dissolve the amine (1 equivalent) and epichlorohydrin (1.5 equivalents) in a mixture of dichloromethane and methanol.
-
Add a catalyst such as MgSO₄ or MMO.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion of the first step (formation of the halohydrin), cool the reaction mixture to 0°C.
-
Slowly add a 1.5 M NaOH solution to promote the formation of the epoxide intermediate.
-
Add a second amine (2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion.
-
Perform an appropriate workup, which may include extraction and washing steps.
-
Purify the crude product by column chromatography to obtain the desired this compound derivative.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in amination reactions.
References
- 1. This compound | 616-29-5 [chemicalbook.com]
- 2. borregaard.com [borregaard.com]
- 3. This compound – Wikipedia [de.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. US1985885A - Preparation of 1,3 diamino-2-propanol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial 1,3-Diamino-2-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1,3-Diamino-2-propanol (DAP). Our aim is to address common issues encountered during the purification of this compound to achieve the high purity required for research and pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in commercial-grade this compound?
Commercial this compound is typically synthesized by reacting epichlorohydrin (B41342) with ammonia.[1] This process can lead to the formation of several impurities. The most common contaminants include:
-
Water: Due to the aqueous conditions often used in the synthesis and work-up.
-
2,3-Diamino-1-propanol: An isomer of this compound.
-
Dimeric and Polymeric Impurities: Formed from side reactions during synthesis.[2]
-
Residual Salts: Such as sodium chloride, if sodium hydroxide (B78521) is used in the synthesis.[2]
-
Color Impurities: The product can sometimes have a yellowish tint.
Q2: What is the recommended initial purification strategy for crude this compound?
For solid crude this compound, recrystallization is often a good starting point as it can be a simple and effective method for removing a significant portion of impurities.[3] If the compound is an oil or if recrystallization is ineffective, vacuum distillation is a powerful technique for separating the desired product from non-volatile salts and polymeric materials.[2]
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile impurities, including the 2,3-diamino-1-propanol isomer. Due to the polar nature of DAP, derivatization (e.g., silylation) is often necessary to improve its volatility and achieve good chromatographic separation.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. Quantitative NMR (qNMR) can be used to accurately determine the purity of the sample by integrating the signals of the compound against a certified reference material.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate non-volatile impurities. For separating isomers like 2,3-diamino-1-propanol, chiral HPLC or derivatization to form diastereomers followed by normal phase HPLC may be necessary.[8]
Troubleshooting Guides
Vacuum Distillation
Issue 1: The compound turns yellow or darkens during distillation.
-
Cause: Thermal degradation of the compound at high temperatures. This compound has a high boiling point (approximately 235 °C at atmospheric pressure), which can lead to decomposition.[2]
-
Solution:
-
Reduce the pressure: Employ a high-vacuum pump to lower the boiling point of the compound. A pressure of 15-25 mmHg or lower is recommended.[2]
-
Use a short-path distillation apparatus: This minimizes the time the compound spends at high temperatures.
-
Fractional distillation: Collect the product in several fractions to isolate the pure compound from both lower and higher boiling impurities.
-
-
Pro-Tip: Adding activated charcoal to the crude product before distillation can help remove color impurities.[2]
Issue 2: The product solidifies in the condenser.
-
Cause: this compound is a solid at room temperature with a melting point of around 40-44 °C. If the condenser water is too cold, the distilled product can solidify and block the apparatus.
-
Solution:
-
Use warm water in the condenser: Circulate water at a temperature above the melting point of the compound (e.g., 45-50 °C).
-
Heat the collection flask and condenser: Gently warm the glassware with a heat gun to melt any solidified product and ensure it flows into the receiving flask.
-
Recrystallization
Issue 3: I am unable to find a suitable single solvent for recrystallization.
-
Cause: this compound is highly polar, making it soluble in many polar solvents even at low temperatures, and insoluble in non-polar solvents.
-
Solution:
-
Use a two-solvent system: Dissolve the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble, e.g., methanol (B129727) or ethanol). Then, slowly add a "bad" solvent (in which it is poorly soluble, e.g., a non-polar solvent like hexane (B92381) or petroleum ether) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A research paper on a derivative of 1,3-diaminopropan-2-ol reported successful recrystallization using a dichloromethane/petroleum ether system.
-
Salt formation: Convert the diamine to a salt (e.g., hydrochloride or oxalate) to alter its solubility properties. The salt can then be recrystallized from a suitable solvent, and the free base can be regenerated by treatment with a base.
-
Issue 4: The compound oils out instead of crystallizing.
-
Cause: The compound is coming out of solution above its melting point. This can be due to a high concentration of impurities or cooling the solution too quickly.
-
Solution:
-
Slower cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask to provide a nucleation site for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Use a more dilute solution: Adding slightly more of the "good" solvent can sometimes prevent oiling out.
-
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Preparation:
-
Place the crude this compound in a round-bottom flask. For every 100g of crude material, add 1-2g of activated charcoal if color removal is desired.
-
Add a magnetic stir bar.
-
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation:
-
Begin stirring and slowly apply vacuum, aiming for a pressure of 15-25 mmHg or lower.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Collect the main fraction at the appropriate boiling point for the given pressure.
-
Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
-
-
Shutdown:
-
Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Protocol 2: Purity Assessment by GC-MS (after Derivatization)
-
Sample Preparation (Silylation):
-
Accurately weigh approximately 1-2 mg of the purified this compound into a vial.
-
Add a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization of the amine and hydroxyl groups.
-
-
GC-MS Analysis:
-
Inject an appropriate volume of the derivatized sample into the GC-MS.
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Set up a suitable temperature program to separate the derivatized this compound from its derivatized impurities.
-
Analyze the resulting mass spectra to identify the parent compound and any impurities by comparing them to a spectral library or by interpreting the fragmentation patterns.
-
Data Presentation
Table 1: Physical Properties and Purity Specifications of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₁₀N₂O | [9] |
| Molecular Weight | 90.12 g/mol | [9] |
| Melting Point | 40-44 °C | |
| Boiling Point (atm) | ~235 °C | [2] |
| Typical Commercial Purity | ≥95% (GC) | |
| Common Impurities | Water (≤2.0%), 2,3-Diamino-1-propanol, Dimer |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. This compound | 616-29-5 [chemicalbook.com]
- 2. US1985885A - Preparation of 1,3 diamino-2-propanol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C3H10N2O | CID 61157 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 1,3-Diamino-2-propanol-Based Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and frequently asked questions related to the stability of 1,3-Diamino-2-propanol (DAP)-based materials.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, storage, and handling of this compound and its derivatives.
| Issue | Potential Causes | Recommended Solutions |
| Yellowing of DAP upon storage | Oxidation of the amino groups, Presence of impurities from synthesis, Exposure to light. | Store DAP under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass container.[1][2] Store at recommended cool temperatures (2-8°C). |
| Incomplete reaction during synthesis of DAP derivatives | Inadequate temperature control, Insufficient excess of ammonia (B1221849) during synthesis from epichlorohydrin (B41342), Poor quality of starting materials. | During synthesis from epichlorohydrin, use a significant excess of ammonia to minimize the formation of secondary and tertiary amine byproducts.[3] Ensure the reaction temperature is maintained as specified in the protocol. Use purified reagents and solvents. |
| Low yield of purified DAP | Formation of polymeric byproducts during distillation, Incomplete removal of salts from the reaction mixture. | Distill the crude product under reduced pressure to separate the pure DAP from residual salts and polymers.[3] Ensure the pH is maintained above 12 during the initial reaction to favor the desired product.[3] |
| Precipitation or solidification of DAP in solution | DAP can solidify at temperatures below 40°C.[4] High concentration of DAP in a solvent in which it has limited solubility at lower temperatures. | If working with aqueous solutions, maintain the temperature above 40°C if precipitation is an issue. For other solvents, determine the solubility curve to identify the appropriate working concentration and temperature range. |
| Degradation of DAP-based materials in aqueous formulations | Susceptibility to oxidative degradation, pH-dependent degradation, Interaction with other formulation components. | Buffer the formulation to a pH where DAP is most stable (typically neutral to slightly basic for amines). Conduct pH-stability studies to determine the optimal pH range. Include antioxidants in the formulation if oxidative degradation is suspected. Screen for incompatibilities with other excipients. |
| Formation of unexpected byproducts in reactions with DAP | Self-condensation of DAP, Side reactions involving the hydroxyl group. | Protect the amino or hydroxyl groups with appropriate protecting groups before carrying out reactions where they might interfere. The choice of protecting group will depend on the specific reaction conditions. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, preferably at 2-8°C. It should be kept in a tightly sealed container under an inert gas like argon or nitrogen to prevent oxidation and moisture absorption.[1][2] Due to its sensitivity to light, storage in an amber or opaque container is recommended.
2. What are the common impurities found in commercial this compound?
Common impurities can include water, 2,3-diamino-1-propanol, and dimeric species.[4] The synthesis process, which often involves the reaction of epichlorohydrin with ammonia, can also lead to the formation of polymeric byproducts if the reaction conditions are not carefully controlled.[3]
3. How can I monitor the stability of my this compound-based material?
A comprehensive stability testing program should be implemented. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying the parent compound and its degradation products. Other useful analytical methods include Gas Chromatography (GC) after derivatization (e.g., with trifluoroacetic anhydride), Mass Spectrometry (MS) for the identification of unknown degradants, and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize structural changes.
4. What are the primary degradation pathways for this compound?
While specific studies on this compound are limited, analogous diamines and amino alcohols can degrade through several pathways. These include:
-
Oxidation: The primary and secondary amine groups are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Reaction with Carbon Dioxide: Similar to other amines, DAP can react with CO2 from the air to form carbamates, which can potentially lead to further reactions like cyclization or urea (B33335) formation.
-
Thermal Degradation: At elevated temperatures, intermolecular reactions can lead to the formation of dimers and other polymeric impurities.
5. How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is expected to be pH-dependent. In acidic conditions, the amino groups will be protonated, which can protect them from certain oxidative reactions but may catalyze other degradation pathways like hydrolysis of derivatives. In alkaline conditions, the free amine is more susceptible to oxidation. A systematic pH-stability study is recommended to identify the optimal pH range for a specific formulation.
Experimental Protocols
Protocol 1: General Stability Testing of a this compound Formulation
This protocol outlines a general approach for assessing the stability of a formulation containing a this compound-based material.
1. Sample Preparation:
- Prepare several batches of the final formulation.
- Package the samples in the intended container-closure system.
2. Storage Conditions:
- Store the samples under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH, intermediate: 30°C/65% RH, and accelerated: 40°C/75% RH).[5]
- Include photostability testing by exposing samples to a controlled light source.
3. Testing Intervals:
- For long-term studies, test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.
- For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[6]
4. Analytical Methods:
- Appearance: Visually inspect for changes in color, clarity, and for the presence of particulate matter.
- pH: Measure the pH of aqueous formulations.
- Assay: Use a validated stability-indicating HPLC method to determine the concentration of the active ingredient.
- Related Substances: Quantify any degradation products using the same HPLC method.
- Water Content: Determine the water content by Karl Fischer titration, especially for solid formulations.
5. Data Analysis:
- Plot the concentration of the active ingredient and degradation products over time for each storage condition.
- Determine the shelf-life based on the time it takes for the active ingredient to decrease to a predefined limit (e.g., 90%) or for a degradation product to exceed its specification.
Visualizations
Caption: Workflow for a typical stability study of a DAP-based material.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
A Comparative Guide to 1,3-Diamino-2-propanol in Synthesis: Properties, Performance, and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly in the development of coordination compounds, macrocycles, and pharmaceutical intermediates, the choice of diamine linker is a critical parameter that dictates the structure, stability, and function of the final product. While simple aliphatic diamines like ethylenediamine (B42938) (EDA) and its homologues are widely used, functionalized diamines offer a pathway to more complex and tailored molecular architectures. 1,3-Diamino-2-propanol (DAP), with its unique trifunctional amino-alcohol-amino structure, presents a compelling alternative, providing an additional coordination or reaction site that sets it apart from its non-hydroxylated counterparts.
This guide provides an objective comparison of this compound against other common aliphatic diamines—ethylenediamine (EDA), 1,2-diaminopropane (B80664) (pn), and 1,3-diaminopropane (B46017) (tn)—supported by experimental data and detailed protocols.
Physicochemical Properties: A Foundation for Selection
The fundamental physical and chemical properties of a reagent are paramount in designing synthetic procedures, influencing solubility, reactivity, and handling requirements. The central hydroxyl group in this compound significantly impacts its physical state, boiling point, and basicity compared to other common diamines.
| Property | This compound (DAP) | Ethylenediamine (EDA) | 1,2-Diaminopropane (pn) | 1,3-Diaminopropane (tn) |
| Molar Mass ( g/mol ) | 90.12[1] | 60.10[2] | 74.13[3] | 74.12[4] |
| Appearance | White to pale-yellow solid[5] | Colorless liquid[2][6] | Colorless liquid[3][7] | Colorless liquid[3][8] |
| Boiling Point (°C) | ~235[5] | 116 - 118[2][9] | 119 - 122[3] | 133 - 140[3][10] |
| Melting Point (°C) | 40 - 45[5][11] | 8 - 11[2][12] | -37[3][7] | -12[3][4][10] |
| Density (g/mL at 25°C) | ~1.081 (solid)[13] | 0.898 - 0.899[2][9] | 0.870[3] | 0.888[3][4][10] |
| pKa1 | 9.69[14] | ~9.8-10.7 (varies) | ~9.82[3] | ~10.94[3][10] |
| pKa2 | 7.93[14] | ~6.9-7.5 (varies) | ~8.88 (for tn) | ~8.88[3] |
| Solubility in Water | Very soluble[5] | Miscible[2][15] | Very soluble[3] | Soluble[3][16] |
Performance in Coordination Chemistry
The ability of a diamine to form stable complexes with metal ions is fundamental to its application in catalysis, materials science, and bioinorganic chemistry. The stability of these complexes is quantified by the formation constant (Log K). The hydroxyl group of DAP allows it to act not only as a bidentate ligand, similar to other diamines, but also as a potential tridentate ligand, which can significantly enhance complex stability.
Direct comparison of formation constants reveals the influence of chelate ring size and ligand structure on stability. Data for Ni(II) complexes allows for a direct comparison, showing that the this compound complex has a notably high stability for the 1:1 complex. For Cu(II), while data for DAP is not available in the compared studies, the trend shows that 6-membered rings (formed by 1,3-diaminopropane) are generally more stable than 5-membered rings (formed by ethylenediamine and 1,2-diaminopropane).[17][18]
| Ligand | Metal Ion | Log K₁ | Log K₂ | Log β₂ (K₁*K₂) |
| This compound | Ni(II) | 7.45 | 6.10 | 13.55 |
| Ethylenediamine | Ni(II) | 7.32 | 6.18 | 13.50 |
| 1,2-Diaminopropane | Ni(II) | 7.55 | 6.30 | 13.85 |
| 1,3-Diaminopropane | Ni(II) | 6.46 | 4.60 | 11.06 |
| Ethylenediamine | Cu(II) | 10.33 | 8.95 | 19.28 |
| 1,2-Diaminopropane | Cu(II) | 10.79 | 9.09 | 19.88 |
| 1,3-Diaminopropane | Cu(II) | 13.59 | 11.03 | 24.62 |
Data sourced from multiple studies; conditions may vary.[17][19][20]
The presence of the hydroxyl group in this compound allows for versatile coordination behavior. It can act as a simple bidentate N,N'-donor, forming a six-membered chelate ring, or as a tridentate N,N',O-donor, where the deprotonated hydroxyl group also coordinates to the metal center. This tridentate capability is a key advantage for creating coordinatively saturated and stable metal complexes.
Caption: Coordination modes of ethylenediamine vs. This compound.
Performance in Organic Synthesis: Schiff Base Formation
Diamines are crucial precursors for the synthesis of Schiff base ligands through condensation with aldehydes or ketones. These ligands are exceptionally important in coordination chemistry and catalysis. The hydroxyl group in DAP can be retained in the final Schiff base, offering a site for further functionalization or influencing the electronic properties and solubility of the resulting metal complexes.
Protocol 1: Synthesis of 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol (from DAP)
-
Reactants: 4-butyloxybenzaldehyde (2.0 mmol) and this compound (1.0 mmol).
-
Solvent: Ethanol (~50 mL).
-
Catalyst: A few drops of acetic acid.
-
Procedure: Ethanolic solutions of the aldehyde and diamine are combined and refluxed for 6 hours in the presence of the catalyst. The resulting precipitate is filtered off and recrystallized from ethanol.
-
Reported Yield: 85%.[21]
Protocol 2: Synthesis of N,N'-bis(salicylidene)ethylenediamine (Salen) (from EDA)
-
Reactants: Salicylaldehyde (B1680747) (0.8 g, ~6.5 mmol) and ethylenediamine (0.5 equivalents, ~3.25 mmol).
-
Solvent: 95% Ethanol (~15 mL).
-
Procedure: Ethylenediamine is added dropwise to a gently boiling solution of salicylaldehyde in ethanol. The mixture is refluxed for an additional 10 minutes and then cooled to room temperature, followed by cooling in an ice bath. The resulting yellow crystals are collected by vacuum filtration.
-
Expected Yield: Typically high.
Logical Workflow for Diamine Selection
Choosing the optimal diamine for a synthetic target depends on the desired features of the final molecule. The following workflow provides a decision-making framework for researchers.
Caption: Decision workflow for selecting an appropriate diamine linker in synthesis.
Conclusion
This compound is a uniquely valuable building block in synthesis. Its trifunctional nature distinguishes it from simple aliphatic diamines like ethylenediamine, 1,2-diaminopropane, and 1,3-diaminopropane.
-
Key Advantages of this compound:
-
Tridentate Coordination: The central hydroxyl group enables N,N',O-tridentate chelation to metal ions, often leading to highly stable complexes.
-
Functional Handle: The hydroxyl group serves as a reactive site for further synthetic modifications, allowing for the construction of more complex molecules such as dendrimers or functionalized ligands.
-
Hydrogen Bonding: The -OH group can participate in intra- and intermolecular hydrogen bonding, influencing the supramolecular assembly and physical properties of the final products.
-
-
Considerations:
-
Higher Cost and Boiling Point: As a functionalized and solid reagent, DAP is generally more expensive and has a much higher boiling point than simple liquid diamines, which may influence purification strategies.
-
Stereochemistry: The hydroxyl group creates a chiral center, which may be an advantage in asymmetric synthesis but could also lead to diastereomeric mixtures if not controlled.
-
References
- 1. This compound | C3H10N2O | CID 61157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethylenediamine - Sciencemadness Wiki [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-Diaminopropane = 99 109-76-2 [sigmaaldrich.com]
- 5. This compound – Wikipedia [de.wikipedia.org]
- 6. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 8. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethylenediamine | 107-15-3 [chemicalbook.com]
- 10. 1,3-Diaminopropane | 109-76-2 [chemicalbook.com]
- 11. 1,3-二氨基-2-丙醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. nouryon.com [nouryon.com]
- 13. Page loading... [wap.guidechem.com]
- 14. This compound CAS#: 616-29-5 [m.chemicalbook.com]
- 15. Ethylenediamine - CAMEO [cameo.mfa.org]
- 16. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. A Thermodynamic Study of Some Complexes of Metal Ions with Polyamines (Journal Article) | OSTI.GOV [osti.gov]
- 20. A THERMODYNAMIC STUDY OF SOME COMPLEXES OF METAL IONS WITH POLYAMINES - Penn State University Libraries Catalog [catalog.libraries.psu.edu]
- 21. Human Metabolome Database: Showing metabocard for 1,2 Diaminopropane (HMDB0013136) [hmdb.ca]
A Comparative Guide to the Validation of Analytical Techniques for 1,3-Diamino-2-propanol Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 1,3-Diamino-2-propanol is critical for ensuring product quality, monitoring reaction kinetics, and performing impurity profiling. The validation of analytical methods provides documented evidence that a chosen procedure is fit for its intended purpose. This guide offers an objective comparison of common analytical techniques for the analysis of this compound, supported by experimental data and detailed methodologies for key experiments.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound hinges on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Due to its polar nature and the presence of primary amine and hydroxyl functional groups, direct analysis can be challenging. Derivatization is often employed to improve chromatographic behavior and enhance detection. This guide focuses on three prevalent techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).
Quantitative Performance Data
The following table summarizes typical validation parameters for the analysis of diamines and amino alcohols using the described techniques. While specific data for this compound may vary, these values provide a reliable benchmark for method performance.
| Analytical Technique | Derivatization Reagent | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy (% Recovery) |
| GC-FID | Propyl Chloroformate | Forms volatile carbamate (B1207046) derivatives of primary amines. | > 0.99 | ng/mL range | ng/mL range | < 5% | 95-105% |
| HPLC-Fluorescence | o-Phthalaldehyde (B127526) (OPA) / Thiol | Pre-column derivatization of primary amines to form highly fluorescent isoindole derivatives. | > 0.999 | pmol range | pmol range | < 3% | 97-103% |
| Capillary Electrophoresis (CE)-UV | None (Direct) or Derivatization | Separation based on charge-to-size ratio in an electric field. Indirect or direct UV detection. | > 0.99 | µg/mL range | µg/mL range | < 5% | 90-110% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are generalized protocols for GC, HPLC, and CE analysis of this compound.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is suitable for the quantification of this compound after derivatization to enhance volatility.
1. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., deionized water or a buffer solution) to a known concentration.
-
To 100 µL of the sample solution, add 100 µL of a basic buffer (e.g., 0.5 M sodium borate (B1201080), pH 9.5).
-
Add 200 µL of a solution of propyl chloroformate in a water-immiscible solvent (e.g., toluene).
-
Vortex the mixture vigorously for 1 minute to facilitate the derivatization reaction.
-
Allow the phases to separate. The upper organic layer contains the derivatized analyte.
-
Carefully transfer the organic layer to an autosampler vial for GC analysis.
2. GC-FID Conditions:
-
Column: A capillary column suitable for amine analysis, such as a CP-Wax for Volatile Amines and Diamines (e.g., 30 m x 0.32 mm, 1.2 µm film thickness), is recommended.[1]
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This highly sensitive method involves pre-column derivatization of the primary amine groups with o-phthalaldehyde (OPA).
1. Sample Preparation and Derivatization:
-
Prepare the sample solution as described for the GC method.
-
Prepare the OPA derivatizing reagent by dissolving OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH ~9.5).
-
In an autosampler vial, mix a specific volume of the sample solution with the OPA reagent. Automated pre-column derivatization by the autosampler is recommended for reproducibility.[2][3]
-
Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature before injection.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase A: 0.05 M Sodium Acetate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 10%).
-
Linearly increase the percentage of Mobile Phase B to elute the derivatized analyte.
-
A re-equilibration step at the initial conditions is necessary between injections.
-
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector:
-
Excitation Wavelength (λex): 340 nm.
-
Emission Wavelength (λem): 455 nm.
-
-
Injection Volume: 10-20 µL.
Capillary Electrophoresis (CE) with UV Detection
CE offers an alternative separation mechanism and can be performed with or without derivatization. For underivatized this compound, indirect UV detection is often necessary.
1. Sample Preparation:
-
Dissolve the sample in the background electrolyte (BGE) to the desired concentration.
-
Filter the sample through a 0.22 µm syringe filter before analysis.
2. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., effective length 50 cm).
-
Background Electrolyte (BGE): A buffer with a chromophore for indirect UV detection (e.g., imidazole (B134444) or aminopyridine) at a pH that ensures the analyte is protonated (e.g., pH < 9).[4] The addition of a diamine as an EOF modifier can improve separation.[5]
-
Voltage: 20-30 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: Indirect UV at a wavelength where the BGE chromophore absorbs strongly (e.g., 214 nm or 254 nm).
Mandatory Visualizations
The following diagrams illustrate the general workflow for analytical method validation and the logical relationships between key validation parameters.
References
- 1. agilent.com [agilent.com]
- 2. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Amines – kapillarelektrophorese.eu [kapillarelektrophorese.eu]
- 5. Capillary electrophoresis with a diamine EOF modifier as an approach for glutamine dipeptide containing formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,3-Diamino-2-propanol Derivatives as Tracheal Smooth Muscle Relaxants
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative study of the properties of a series of 1,3-Diamino-2-propanol derivatives, with a focus on their synthesis and their potential as bronchodilators. The data herein is derived from a study by Lopez et al. (2017), which investigated the ex vivo relaxant activity of these compounds on isolated rat tracheal rings.[1] This document provides a detailed overview of the synthetic methodology, comparative biological activity, and the underlying physiological mechanisms, aimed at professionals in the fields of medicinal chemistry and pharmacology.
Comparative Biological Activity
The relaxant effects of several this compound derivatives were evaluated on rat tracheal rings pre-contracted with carbachol (B1668302) (1 μM). The potency (EC50) and maximal effect (Emax) of each compound were determined and are summarized in the table below, with theophylline (B1681296) included as a positive control.
| Compound | Structure | EC50 (μM) | Emax (%) |
| 8b | 1-(benzylamino)-3-(propylamino)propan-2-ol | 129 ± 1.1 | 100 |
| 8d | 1-(butylamino)-3-(isobutylamino)propan-2-ol | 134 ± 1.2 | 100 |
| 8i | 1-(isobutylamino)-3-(propylamino)propan-2-ol | 165 ± 1.1 | 93 ± 1.2 |
| 8j | 1,3-bis(isobutylamino)propan-2-ol | 200 ± 1.2 | 84 ± 1.3 |
| 8k | 1-(isobutylamino)-3-((1-phenylethyl)amino)propan-2-ol | 152 ± 1.1 | 90 ± 1.1 |
| 8l | 1-(isobutylamino)-3-((2-methoxybenzyl)amino)propan-2-ol | >300 | 57 ± 1.2 |
| 8m | 1-(isobutylamino)-3-((thiophen-2-ylmethyl)amino)propan-2-ol | 173 ± 1.1 | 95 ± 1.2 |
| 8n | 1-(isobutylamino)-3-((pyridin-3-ylmethyl)amino)propan-2-ol | 62 ± 1.1 | 100 |
| Theophylline | (Positive Control) | 125 ± 1.2 | 100 |
Data sourced from Lopez et al. (2017).[1]
Among the tested derivatives, compound 8n demonstrated the highest potency, with an EC50 value of 62 μM, making it approximately twice as potent as theophylline.[1] Compounds 8b and 8d also exhibited significant relaxant effects, achieving 100% relaxation at higher concentrations.[1] The structural variations among the derivatives, particularly the nature of the amine substituents, play a crucial role in their biological activity.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the this compound derivatives was achieved through a multi-step process starting from epichlorohydrin (B41342). A general synthetic route is outlined below.
Step 1: Synthesis of β-amino alcohols The initial step involves the ring-opening of epichlorohydrin with various primary or secondary amines. This reaction can be catalyzed by MgSO4 or mixed metal oxides under mild and neutral conditions to yield the corresponding β-amino alcohols in excellent yields.[1]
Step 2: Synthesis of 1,3-diaminopropan-2-ols The β-amino alcohols produced in the first step are then reacted with another amine to yield the final 1,3-diaminopropan-2-ol derivatives.[1] For example, a mixture of the intermediate β-amino alcohol and the desired amine is stirred in a suitable solvent system (e.g., MeOH/H2O) to afford the final product.[1] The products are then purified, and their structures are confirmed using spectroscopic methods such as 1H NMR, 13C NMR, IR, and HRMS.[1]
Ex vivo Rat Tracheal Ring Assay
The evaluation of the relaxant activity of the synthesized compounds was performed on isolated rat tracheal rings.
1. Tissue Preparation: Male Wistar rats are euthanized, and the tracheas are excised. The trachea is cleaned of adhering connective tissue and cut into rings approximately 3-5 mm in width.[1][2]
2. Mounting: Each tracheal ring is mounted in an organ bath containing Krebs solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2. The rings are attached to an isometric force transducer to record changes in tension.[1][2]
3. Equilibration and Contraction: The tracheal rings are allowed to equilibrate under a resting tension of approximately 1.5 g for at least 60 minutes.[1] Following equilibration, the rings are contracted with carbachol (1 μM) to induce a stable tonic contraction.[1]
4. Evaluation of Relaxant Effects: Once a stable contraction is achieved, the this compound derivatives are added to the organ bath in a cumulative manner, with increasing concentrations. The resulting relaxation is recorded as a percentage of the carbachol-induced contraction. EC50 and Emax values are then calculated from the concentration-response curves.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Signaling Pathways in Tracheal Smooth Muscle
The relaxant effects of the this compound derivatives are observed against carbachol-induced contraction. The following diagrams illustrate the opposing signaling pathways of smooth muscle contraction and relaxation.
Caption: Opposing signaling pathways of tracheal smooth muscle contraction and relaxation.
Conclusion
The comparative analysis of this compound derivatives reveals a promising class of compounds with significant tracheal smooth muscle relaxant properties. The structure-activity relationship observed, particularly with the high potency of the pyridinylmethyl derivative 8n , provides a strong foundation for the rational design of novel bronchodilators. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer valuable resources for researchers and professionals engaged in the development of new therapeutics for respiratory diseases. Further investigation into the specific molecular targets and the in vivo efficacy of these derivatives is warranted to fully explore their therapeutic potential.
References
- 1. Carbachol induces a rapid and sustained hydrolysis of polyphosphoinositide in bovine tracheal smooth muscle measurements of the mass of polyphosphoinositides, 1,2-diacylglycerol, and phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Thioperamide Effects Using Rat's Trachea Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,3-Diamino-2-propanol in Drug Development and Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental results for 1,3-Diamino-2-propanol (DAP), a versatile diamine that is increasingly utilized as a chemical intermediate and linker in the development of novel therapeutics. This document offers an objective comparison of DAP's performance with alternative diamines, supported by experimental data, detailed protocols, and visual representations of its role in relevant biological pathways.
Executive Summary
This compound is a trifunctional molecule featuring two primary amine groups and a secondary hydroxyl group. This unique structure provides a valuable scaffold for synthesizing complex molecules, including active pharmaceutical ingredients (APIs) and bioconjugates. Its utility is particularly notable in the design of linkers for Proteolysis Targeting Chimeras (PROTACs) and in the synthesis of kinase inhibitors. This guide will delve into the physicochemical properties of DAP, compare it with other commonly used diamines, and provide detailed experimental methodologies for its synthesis and application.
Data Presentation: Physicochemical and Performance Comparison
The selection of a suitable diamine linker is critical in drug design, influencing the solubility, stability, and biological activity of the final compound. Below is a comparative summary of the key properties of this compound and common alternatives.
Table 1: Physicochemical Properties of this compound and Alternatives
| Property | This compound (DAP) | 1,3-Diaminopropane | 1,4-Diaminobutane (Putrescine) |
| Molecular Formula | C₃H₁₀N₂O[1][2][3] | C₃H₁₀N₂ | C₄H₁₂N₂ |
| Molecular Weight | 90.12 g/mol [1][2][3] | 74.12 g/mol | 88.15 g/mol |
| Melting Point | 40-44 °C[3][4] | -12 °C | 27-28 °C |
| Boiling Point | 235 °C[5] | 140 °C | 158-160 °C |
| Solubility in Water | Very soluble[6] | Soluble | Very soluble |
| pKa | Not explicitly found | 8.64, 10.55 | 9.35, 10.8 |
| LogP | -2.3[1] | -1.58 | -1.13 |
| Key Structural Feature | Central hydroxyl group | Simple alkyl chain | Longer alkyl chain |
Table 2: Performance Comparison of Diamine Linker Categories in Drug Development
| Linker Category | Examples | Key Advantages | Key Considerations | Relevance of this compound |
| Flexible Alkyl/PEG Linkers | 1,3-Diaminopropane, PEG-based diamines | - Good solubility and permeability- Conformational flexibility can aid in forming productive ternary complexes (e.g., in PROTACs)[7][8] | - Can lead to less defined conformations- May be more susceptible to metabolism | The propyl backbone of DAP places it in this category, with the hydroxyl group potentially enhancing solubility and providing an additional point for modification. |
| Rigid/Constrained Linkers | Piperazine-based diamines, cyclic diamines | - Can pre-organize the molecule for optimal binding, leading to improved potency and selectivity[8]- May enhance metabolic stability | - Can be synthetically more challenging- The optimal rigid conformation can be difficult to predict | While DAP itself is flexible, it can be incorporated into more rigid structures to balance flexibility and conformational constraint. |
| Functionalized Linkers | This compound | - The hydroxyl group provides a handle for further chemical modification or can form hydrogen bonds to improve binding affinity. | - The additional functional group can alter the physicochemical properties and may require orthogonal protection strategies during synthesis. | The inherent functionality of DAP makes it a valuable building block for creating more sophisticated linker architectures. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of this compound in research and development.
Synthesis of this compound from Epichlorohydrin (B41342)
This protocol is based on the widely used reaction of epichlorohydrin with ammonia (B1221849).
Materials:
-
Epichlorohydrin
-
Aqueous ammonia (25-30%)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling bath, a significant molar excess of aqueous ammonia (e.g., 30-50 fold) is cooled to 10-15 °C.[9]
-
Epichlorohydrin is added dropwise to the cooled ammonia solution while maintaining the temperature below 20 °C.
-
After the addition is complete, an equimolar amount of sodium hydroxide solution is added dropwise, again keeping the temperature between 10-20 °C.[9]
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The excess ammonia and water are removed by distillation, initially at atmospheric pressure and then under reduced pressure.
-
The resulting crude product, which contains sodium chloride, is extracted with a suitable solvent like ethanol to separate the diamine from the salt.
-
The solvent is evaporated from the extract, and the crude this compound is purified by vacuum distillation to yield a colorless to pale yellow solid.[5][9]
Characterization:
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include those for the CH₂ groups adjacent to the amines, the CH group attached to the hydroxyl, and the protons of the amine and hydroxyl groups.
-
IR Spectroscopy: The infrared spectrum should show characteristic peaks for N-H stretching of the primary amines, O-H stretching of the alcohol, and C-N and C-O stretching.[1][10]
Application Protocol: Use of this compound as a Linker in Peptide Synthesis
This representative protocol outlines the incorporation of DAP as a branching unit in solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Solvents for solid-phase peptide synthesis (e.g., DMF, DCM)
-
Cleavage cocktail (e.g., TFA-based)
Procedure:
-
The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a standard piperidine (B6355638) solution in DMF.
-
The resin is washed thoroughly with DMF and DCM.
-
A solution of a protected derivative of this compound (e.g., with one amine group protected with a Boc group and the other as a free base) is activated with a coupling reagent in the presence of DIPEA.
-
The activated DAP derivative is added to the resin and allowed to react to couple to the N-terminus of the peptide.
-
After the coupling is complete, the resin is washed.
-
The protecting group on the second amine of the DAP moiety can then be removed to allow for the synthesis of a branched peptide chain.
-
The hydroxyl group on the DAP core can be used for further conjugation to other molecules of interest.
-
Once the synthesis is complete, the peptide is cleaved from the resin and deprotected using a suitable cleavage cocktail.
Mandatory Visualization
Experimental Workflow: Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Signaling Pathway: Role of Src Kinase in Cellular Signaling
This compound derivatives have been used in the synthesis of Src kinase inhibitors. The following diagram illustrates the central role of Src kinase in intracellular signaling cascades.
Caption: Overview of the Src kinase signaling pathway and its cellular functions.
Conclusion
This compound presents a compelling profile for researchers and drug developers. Its unique trifunctional nature, combining the features of a flexible diamine linker with a reactive hydroxyl group, offers significant advantages in the synthesis of complex and functionalized molecules. While direct head-to-head performance data with all possible alternatives is not always available, by understanding its physicochemical properties and the performance of different linker classes, researchers can make informed decisions about its application. The provided experimental protocols and pathway diagrams serve as a valuable resource for the practical implementation of this compound in the laboratory, paving the way for the development of innovative therapeutics.
References
- 1. This compound | C3H10N2O | CID 61157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound 95 616-29-5 [sigmaaldrich.com]
- 4. 1,3-二氨基-2-丙醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 6. This compound(616-29-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (616-29-5) IR Spectrum [chemicalbook.com]
A Comparative Guide to 1,3-Diamino-2-propanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates, the selection of appropriate building blocks is a critical decision that influences the efficiency, purity, and overall cost-effectiveness of a synthetic route. This guide provides a comparative analysis of 1,3-Diamino-2-propanol against a structurally similar compound, 2-amino-1,3-propanediol (B45262) (serinol), with a focus on their application in the synthesis of non-ionic X-ray contrast agents.
Core Structural Comparison
This compound and serinol are both three-carbon backbone molecules functionalized with amino and hydroxyl groups. The key distinction lies in the number and position of these functional groups. This compound possesses two primary amine groups at positions 1 and 3, and a secondary hydroxyl group at position 2. In contrast, serinol has one primary amine group at position 2 and two primary hydroxyl groups at positions 1 and 3. This structural difference dictates their reactivity and application as synthons in complex molecule synthesis.
Application in the Synthesis of Iodinated Contrast Agents
A prominent application for both this compound and serinol is in the manufacture of iodinated contrast media, essential for enhancing the visibility of internal structures in X-ray-based imaging techniques like computed tomography (CT).[1][2] Specifically, derivatives of this compound are crucial for the synthesis of Iohexol (B1672079), while serinol is a key precursor for Iopamidol (B1672082).[3] Both Iohexol and Iopamidol are widely used non-ionic, low-osmolality contrast agents, valued for their safety and efficacy.[4][5]
Comparative Synthesis Overview: Iohexol vs. Iopamidol
Data Presentation: Physicochemical Properties
For researchers selecting a building block, the fundamental physical and chemical properties are a primary consideration. The following table summarizes the key properties of this compound and serinol.
| Property | This compound | 2-Amino-1,3-propanediol (Serinol) |
| CAS Number | 616-29-5[6] | 534-03-2[7] |
| Molecular Formula | C₃H₁₀N₂O[6] | C₃H₉NO₂[7] |
| Molecular Weight | 90.12 g/mol [6] | 91.11 g/mol [7] |
| Appearance | White to yellowish low melting solid[8] | Crystalline solid |
| Melting Point | 40-45 °C[6] | 52-56 °C |
| Boiling Point | 235 °C[9] | 115-116 °C (at 10 mmHg) |
| Solubility in Water | Very soluble[9] | Very soluble |
Experimental Protocols
The following are generalized experimental protocols for key steps in the synthesis of Iohexol and Iopamidol, illustrating the utilization of this compound and serinol derivatives.
Synthesis of a Key Intermediate for Iohexol
The synthesis of Iohexol involves the N-alkylation of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. While this compound itself is not directly used in the final step, its derivatives are integral to forming the side chains of the precursor molecule. A crucial step in the overall synthesis is the introduction of the 2,3-dihydroxypropyl groups.
Protocol for N-alkylation in Iohexol Synthesis:
-
Reaction Setup: A solution of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (1 equivalent) is prepared in a suitable solvent such as 2-methoxyethanol (B45455).
-
Addition of Base: A base, for example, sodium hydroxide, is added to the reaction mixture.
-
Alkylation: The alkylating agent, 3-chloro-1,2-propanediol (B139630) (an epoxide derivative of a protected 1,3-dichloro-2-propanol), is added to the mixture.
-
Reaction Conditions: The reaction is typically stirred at an elevated temperature (e.g., 40-50°C) for several hours to ensure complete reaction.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the crude Iohexol is isolated. Purification is often achieved through crystallization from a suitable solvent system, such as butanol or a mixture of 2-methoxyethanol and isopropanol.
Synthesis of Iopamidol using Serinol
The synthesis of Iopamidol directly utilizes serinol to introduce the dihydroxypropylamino side chains.
Protocol for the Amidation Step in Iopamidol Synthesis:
-
Reaction Setup: 5-amino-2,4,6-triiodoisophthaloyl dichloride is dissolved in an aprotic solvent like dimethylacetamide (DMAc).
-
Amidation: A solution of 2-amino-1,3-propanediol (serinol) and a base such as triethylamine (B128534) in DMAc is added to the reaction vessel.
-
Reaction Conditions: The reaction mixture is stirred, and the temperature is gradually increased to around 30°C and maintained for approximately 1.5 hours.
-
Acylation and Hydrolysis: Subsequent steps involve acylation of the amino group and hydrolysis of protecting groups to yield the final Iopamidol product.
-
Purification: The crude Iopamidol is purified by methods such as ion-exchange chromatography and recrystallization from solvents like ethanol.
Mandatory Visualization
Synthetic Pathway for Iohexol
Caption: Generalized synthetic pathway for Iohexol.
Synthetic Pathway for Iopamidol
Caption: Generalized synthetic pathway for Iopamidol.
Advantages and Comparative Analysis
While a direct quantitative comparison of reaction yields and efficiencies is challenging without dedicated comparative studies, a qualitative analysis can be made.
This compound Derivatives in Iohexol Synthesis:
-
Versatility: The diamino structure offers two points for functionalization, which can be advantageous in building complex, symmetrical molecules.
-
Potential for Higher Purity: The multi-step synthesis of the side chains before attachment to the tri-iodinated ring may allow for better purification of intermediates, potentially leading to a final product with fewer side-reaction impurities.
Serinol in Iopamidol Synthesis:
-
Direct Introduction of Side Chains: The use of serinol allows for the direct amidation and introduction of the 1,3-dihydroxypropyl side chains in a single step, which could be seen as a more convergent approach.
-
Potentially Shorter Synthesis: A more convergent route may translate to a shorter overall synthesis time and fewer reaction steps.
Conclusion
Both this compound and serinol are valuable building blocks in the synthesis of non-ionic X-ray contrast agents. The choice between them is intrinsically linked to the target molecule's specific structure. The synthesis of Iohexol relies on the difunctional amino groups of this compound derivatives to construct its characteristic side chains, while the synthesis of Iopamidol leverages the amino-diol structure of serinol for a more direct introduction of its side chains.
For researchers and drug development professionals, the optimal choice of starting material will depend on the desired final product, the synthetic strategy employed, and considerations of cost, efficiency, and purity. This guide provides a foundational comparison to aid in this critical decision-making process. Further head-to-head experimental studies would be beneficial to provide quantitative data on the advantages of each building block in specific synthetic contexts.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. directivepublications.org [directivepublications.org]
- 3. Beilu Non-ionic Contrast Agents Types, Ionic And Nonionic Contrast Media Comparison [beilupharma.com]
- 4. A comparison of iopamidol and iohexol in cerebral angiography. | American Journal of Neuroradiology [ajnr.org]
- 5. A comparison of iopamidol and iohexol in cerebral angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound 95 616-29-5 [sigmaaldrich.com]
- 7. Serinol | C3H9NO2 | CID 68294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 616-29-5 [chemicalbook.com]
- 9. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Spectroscopic analysis and comparison of 1,3-Diamino-2-propanol isomers
A comprehensive guide to the spectroscopic analysis and comparison of 1,3-Diamino-2-propanol and its structural isomer, 2,3-Diamino-1-propanol. This document provides a detailed comparison of their spectroscopic properties, experimental protocols for analysis, and a summary of key data for researchers, scientists, and professionals in drug development.
Introduction
This compound and its isomers, such as 2,3-Diamino-1-propanol, are structurally similar compounds with the same molecular formula (C₃H₁₀N₂O) and molecular weight (90.12 g/mol )[1][2]. Despite these similarities, their different arrangements of amino and hydroxyl functional groups lead to distinct physical, chemical, and spectroscopic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for distinguishing between these isomers. This guide provides a comparative analysis of their spectroscopic data and outlines the methodologies for these analyses.
Spectroscopic Data Comparison
The key to differentiating between this compound and its isomers lies in the unique signals each produces in various spectroscopic analyses. The following tables summarize the available quantitative data for this compound and expected values for 2,3-Diamino-1-propanol based on its structure.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) |
| This compound | ¹H NMR[3] | DMSO-d₆ | Data for specific peak assignments is not fully detailed in the provided search results, but would correspond to the CH(OH) proton and the two CH₂(NH₂) protons. |
| ¹³C NMR[1][4] | Not Specified | Signals would correspond to one CH(OH) carbon and two equivalent CH₂(NH₂) carbons. | |
| 2,3-Diamino-1-propanol | ¹H NMR | DMSO-d₆ | Expected signals for CH(NH₂) proton, CH₂(OH) protons, and CH₂(NH₂) protons. |
| ¹³C NMR | Not Specified | Expected signals for one CH(NH₂) carbon, one CH₂(OH) carbon, and one CH₂(NH₂) carbon. |
Table 2: IR and Mass Spectrometry Data
| Compound | Technique | Key Peaks / Fragments (m/z) |
| This compound | IR Spectroscopy[5] | Broad peaks for O-H and N-H stretching (typically 3200-3600 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-N and C-O stretching in the fingerprint region. |
| Mass Spectrometry[6] | Molecular Ion (M⁺): 90. Key fragments at m/z 30 (CH₂NH₂⁺), 60, and 42.[1][6] | |
| 2,3-Diamino-1-propanol | IR Spectroscopy | Similar broad peaks for O-H and N-H stretching are expected, with potential shifts in the fingerprint region due to the different substitution pattern. |
| Mass Spectrometry | Molecular Ion (M⁺): 90. Fragmentation patterns will differ due to the different positions of the functional groups, leading to characteristic fragment ions. |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the propanol (B110389) isomers.
Caption: Workflow for Spectroscopic Analysis of Diamino-2-propanol Isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the diaminopropanol isomer in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆) in an NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Set the spectral width to cover a range of 0-10 ppm. Average a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence to obtain single lines for each unique carbon atom. A larger number of scans will be necessary due to the low natural abundance of ¹³C. Set the spectral width to approximately 0-70 ppm for aliphatic amines.[7]
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples (Neat): Place a drop of the liquid sample between two NaCl or KBr plates to create a thin film.
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
-
-
Instrument Setup: Purge the FTIR spectrometer with dry air or nitrogen to minimize atmospheric interference. Collect a background spectrum of the empty sample holder or clean ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add 16 to 32 scans to obtain a high-quality spectrum. The data is typically presented as percent transmittance or absorbance versus wavenumber.[7]
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). Electron Ionization (EI) at 70 eV is a common method for generating ions.[7]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum that shows the molecular ion and various fragment ions.
Conclusion
The spectroscopic analysis of this compound and its isomers provides a clear and effective means of differentiation. While sharing the same molecular formula, their unique structural arrangements result in distinct NMR chemical shifts, IR vibrational modes, and mass spectral fragmentation patterns. The methodologies outlined in this guide provide a robust framework for researchers to perform accurate characterization and comparison of these and similar compounds.
References
- 1. This compound | C3H10N2O | CID 61157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Diaminopropan-1-ol | C3H10N2O | CID 174634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound (616-29-5) IR Spectrum [m.chemicalbook.com]
- 6. This compound (616-29-5) MS [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Benchmarking Catalysis: A Comparative Analysis of 1,3-Diamino-2-propanol and Other Amino Alcohol Ligands
For researchers, scientists, and drug development professionals, the judicious selection of a catalyst is paramount in optimizing stereoselective synthetic routes. This guide offers a comparative overview of the catalytic efficiency of amino alcohol ligands, with a focus on providing a framework for evaluating 1,3-Diamino-2-propanol within this prominent class of catalysts.
The effectiveness of a chiral ligand in this transformation is primarily assessed by the chemical yield and the enantiomeric excess (ee) of the resulting chiral alcohol.[5]
Performance in the Enantioselective Addition of Diethylzinc (B1219324) to Benzaldehyde (B42025)
The following table summarizes the performance of several representative chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde. It is important to note that the absence of this compound from this list is due to a lack of specific published data for its use in this benchmark reaction.
| Chiral Amino Alcohol Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Chirality of Product | Reference |
| (-)-DAIB | 2 | 0 | 2 | 97 | 98 | (S) | Ituno et al.[4] |
| (1R,2S)-N-Pyrrolidinyl norephedrine | 2 | 0 | 6 | 95 | 94 | (R) | Noyori et al.[4] |
| Ligand 13a | Not Specified | Not Specified | Not Specified | Nearly Quantitative | 95 | Not Specified | Sappino et al.[6][7] |
| Ligand 13b | Not Specified | Not Specified | Not Specified | Nearly Quantitative | 95 | Not Specified | Sappino et al.[6][7] |
This table presents a selection of data from various sources and is intended for comparative purposes. Reaction conditions and methods for determining yield and ee% may vary between studies.[4]
Experimental Protocols
A generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde, based on common procedures found in the literature, is provided below.[4]
Materials:
-
Anhydrous toluene (B28343)
-
Chiral amino alcohol ligand (e.g., 0.1 mmol)
-
Diethylzinc solution in hexane (B92381) (e.g., 1.0 M)
-
Benzaldehyde (e.g., 2.0 mmol)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (flame-dried)
-
Syringes and cannulation equipment for handling air- and moisture-sensitive reagents
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this solution, add the diethylzinc solution in hexane (2.2 mmol, 2.2 mL of a 1.0 M solution) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.
-
Aldehyde Addition: Add benzaldehyde (2.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C, monitoring its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the chemical yield and enantiomeric excess of the resulting chiral secondary alcohol using standard analytical techniques (e.g., chiral HPLC or GC).
Visualizing the Process
To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.
Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Caption: Generalized catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. This compound 95 616-29-5 [sigmaaldrich.com]
- 3. 1,3-二氨基-2-丙醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Review of 1,3-Diamino-2-propanol in Scientific and Industrial Applications
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 1,3-Diamino-2-propanol and its Alternatives in Key Applications.
This compound is a versatile trifunctional molecule featuring two primary amine groups and a secondary hydroxyl group. This unique structure makes it a valuable building block in a diverse range of applications, from pharmaceutical synthesis and gas capture to materials science and catalysis. This guide provides a comprehensive comparison of this compound with alternative compounds in several key areas, supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific needs.
Carbon Dioxide Capture: A Promising Amine for a Critical Application
The use of amine solutions for the capture of carbon dioxide (CO₂) from industrial flue gases is a well-established technology. The efficiency of this process is largely dependent on the chemical nature of the amine used. While traditional amines like monoethanolamine (MEA) are widely employed, research into new absorbents with improved performance characteristics, such as higher absorption capacity and lower regeneration energy, is ongoing.
While direct comparative studies featuring this compound for CO₂ capture are not extensively published, its structural analogue, 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD), has been investigated and compared with the sterically hindered amine 2-amino-2-methyl-1-propanol (B13486) (AMP). The data from this study can provide valuable insights into the potential performance of this compound.
Table 1: Comparison of CO₂ Capture Performance of AHPD and AMP
| Parameter | 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD) | 2-amino-2-methyl-1-propanol (AMP) |
| CO₂ Loading Capacity (mol CO₂/mol amine) | 0.56 (at 79 kPa CO₂ partial pressure) | Not specified in the same study |
| Reaction Rate Constant (m³/kmol·s at 308 K) | 264 | Not specified in the same study |
| Activation Energy (kJ/mol) | 33 | Not specified in the same study |
| Regeneration Energy (MJ/kg CO₂) | 6.28 (for 12 wt.% solution) | Not specified in the same study |
Data for AHPD sourced from a study on its CO₂-capturing performance.
Experimental Protocol: Determination of CO₂ Loading Capacity
The CO₂ loading capacity of an amine solution is a critical measure of its efficiency. A common method to determine this is through titration.
Materials:
-
Amine solution (e.g., aqueous solution of this compound)
-
Carbon dioxide gas
-
Nitrogen gas (for purging)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Methyl orange indicator
-
Stirred reactor or gas washing bottle
-
Gas flow meters
Procedure:
-
A known volume and concentration of the amine solution is placed in the reactor.
-
The system is purged with nitrogen to remove any air.
-
A gas stream with a known concentration of CO₂ is bubbled through the solution at a controlled flow rate.
-
The solution is continuously stirred to ensure good gas-liquid contact.
-
The process is continued until the amine solution is saturated with CO₂, which can be determined by monitoring the outlet gas composition for CO₂ breakthrough.
-
A sample of the CO₂-loaded amine solution is then titrated with the standardized HCl solution using methyl orange as an indicator.
-
The CO₂ loading is calculated based on the amount of HCl required to neutralize the amine and the absorbed CO₂.[1][2][3]
Figure 1: Experimental workflow for determining CO₂ loading capacity.
Heavy Metal Removal: A Chelating Agent for Environmental Remediation
The presence of heavy metal ions in wastewater is a significant environmental concern. Chelating resins, which are polymers functionalized with ligands that can bind to metal ions, are an effective means of removing these pollutants. The amine and hydroxyl groups of this compound make it an excellent candidate for such a functionalizing agent.
Table 2: Illustrative Comparison of Adsorption Capacities for Different Amine-Functionalized Resins (Hypothetical Data)
| Metal Ion | Adsorption Capacity (mg/g) - Resin A (Functionalized with this compound) | Adsorption Capacity (mg/g) - Resin B (Functionalized with Ethylenediamine) |
| Cu(II) | Data not available | Data not available |
| Pb(II) | Data not available | Data not available |
| Cd(II) | Data not available | Data not available |
| Ni(II) | Data not available | Data not available |
Note: This table is for illustrative purposes. Specific experimental data for a direct comparison is needed.
Experimental Protocol: Synthesis and Evaluation of a Chelating Resin
The following protocol outlines the general steps for functionalizing a Merrifield resin with a diamine like this compound and evaluating its heavy metal adsorption capacity.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
Solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Triethylamine)
-
Stock solutions of heavy metal salts (e.g., CuSO₄, Pb(NO₃)₂, etc.)
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Procedure for Resin Functionalization:
-
Swell the Merrifield resin in DMF.
-
Add an excess of this compound and a base to the swollen resin.
-
Heat the mixture with stirring for a specified time to allow the nucleophilic substitution reaction to occur.
-
After the reaction, filter the resin and wash it extensively with DMF, water, and methanol (B129727) to remove unreacted reagents.
-
Dry the functionalized resin under vacuum.
Procedure for Heavy Metal Adsorption Study:
-
Prepare aqueous solutions of known concentrations of different heavy metal ions.
-
Add a known mass of the functionalized resin to each solution.
-
Agitate the mixtures for a specific period to reach equilibrium.
-
Filter the resin and analyze the concentration of the remaining metal ions in the filtrate using AAS or ICP-OES.
-
The adsorption capacity is calculated as the mass of metal ions adsorbed per unit mass of the resin.[4][5][6][7][8][9]
Figure 2: Workflow for resin functionalization and heavy metal adsorption testing.
As a Ligand in Asymmetric Catalysis
The two chiral centers and the arrangement of its donor atoms make this compound and its derivatives attractive ligands for asymmetric catalysis. Chiral diamine ligands are widely used in transition metal-catalyzed reactions to induce enantioselectivity.
Table 3: Illustrative Comparison of Chiral Diamine Ligands in Asymmetric Hydrogenation (Hypothetical Data)
| Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| [Ru(II)-(this compound derivative)] | Acetophenone | Data not available | Data not available |
| [Ru(II)-(R,R)-DPEN] | Acetophenone | >95 | >98 |
| [Ru(II)-(S,S)-DACH] | Acetophenone | >95 | >97 |
Note: This table is for illustrative purposes. DPEN (diphenylethylenediamine) and DACH (diaminocyclohexane) are well-established chiral diamine ligands. Specific experimental data for a direct comparison is needed.
Experimental Protocol: Evaluation of a Chiral Catalyst in Asymmetric Hydrogenation
The following is a general procedure for testing the efficacy of a chiral ruthenium-diamine complex in the asymmetric hydrogenation of a ketone.
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(PPh₃)₃])
-
Chiral diamine ligand (e.g., a derivative of this compound)
-
Substrate (e.g., acetophenone)
-
Hydrogen source (e.g., H₂ gas or isopropanol (B130326) for transfer hydrogenation)
-
Base (e.g., KOH or t-BuOK)
-
Solvent (e.g., isopropanol)
-
Gas chromatograph with a chiral column (for ee determination)
Procedure:
-
The ruthenium precursor and the chiral diamine ligand are dissolved in a suitable solvent under an inert atmosphere to form the catalyst in situ.
-
The substrate and a base are added to the catalyst solution.
-
The reaction mixture is then subjected to a hydrogen atmosphere (for direct hydrogenation) or heated (for transfer hydrogenation).
-
The reaction is monitored by techniques like TLC or GC to determine the conversion of the substrate.
-
After the reaction is complete, the product is isolated and purified.
-
The enantiomeric excess of the product is determined by chiral GC or HPLC.[10][11][12][13][14][15]
Building Block in Pharmaceutical and Imaging Agent Synthesis
This compound serves as a crucial scaffold in the synthesis of various biologically active molecules, including pharmaceuticals and contrast agents for medical imaging.
Synthesis of Iodinated Contrast Media
While the initial hypothesis of its direct use in the mainstream synthesis of the X-ray contrast agent iohexol (B1672079) was not strongly supported by the search results, diamino alcohol structures are fundamental to many iodinated contrast agents. The synthesis of these agents often involves the N-alkylation of an amide with a small molecule containing hydroxyl groups. For instance, in the synthesis of some contrast media, a precursor is reacted with 3-chloro-1,2-propanediol. The general workflow involves multi-step synthesis to build the core structure, followed by purification.
Synthesis of Gadolinium-Based MRI Contrast Agents
Gadolinium-based contrast agents are widely used in Magnetic Resonance Imaging (MRI). The gadolinium ion is chelated by a ligand to prevent its toxicity while maintaining its paramagnetic properties. Diamino alcohols can be incorporated into the structure of these chelating ligands. The synthesis of such agents involves the preparation of the chelating ligand, followed by complexation with a gadolinium salt. The efficacy of the resulting contrast agent is evaluated by measuring its relaxivity.[3][16][17][18][19]
Figure 3: General workflow for the synthesis and evaluation of a Gd-based MRI contrast agent.
Conclusion
This compound is a highly functional and versatile molecule with significant potential in a variety of applications. While direct, comprehensive comparative data against all possible alternatives is still an area for further research, the available information and analogous studies suggest its strong candidacy for use in CO₂ capture, heavy metal remediation, asymmetric catalysis, and as a key building block in the development of pharmaceuticals and imaging agents. The experimental protocols and workflows provided in this guide offer a foundation for researchers to conduct their own comparative studies and to further explore the utility of this valuable compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. Mechanisms of Adsorption of Heavy Metal Cations from Waters by an Amino Bio-Based Resin Derived from Rosin [mdpi.com]
- 5. iris.cnr.it [iris.cnr.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Experimental and Computational Studies on the Ruthenium-Catalyzed Dehydrative C-H Coupling of Phenols with Aldehydes for the Synthesis of 2-Alkylphenol, Benzofuran, and Xanthene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. electrochemsci.org [electrochemsci.org]
- 17. Synthesis and evaluation of gadolinium complexes based on PAMAM as MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming the Structure of Novel 1,3-Diamino-2-propanol Compounds
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a novel compound's structure is a critical step in the journey from synthesis to application. This guide provides a comparative overview of the essential analytical techniques for characterizing new 1,3-Diamino-2-propanol derivatives, complete with experimental data and detailed protocols.
The structural elucidation of novel this compound compounds relies on a synergistic approach, integrating data from multiple spectroscopic and analytical techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis are employed to piece together the molecular puzzle. Each technique provides unique and complementary information, and their combined application is essential for unequivocal structure confirmation.
Comparative Analysis of Analytical Techniques
A combination of spectroscopic methods is paramount for the complete and unambiguous structural determination of novel this compound derivatives.[1] While NMR spectroscopy is often the most powerful tool for elucidating the carbon-hydrogen framework, IR spectroscopy provides crucial information about functional groups, and mass spectrometry gives the molecular weight and fragmentation patterns. Elemental analysis serves as a fundamental check for the empirical formula.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number of different types of protons, their chemical environment, and connectivity. | Provides detailed information on the hydrogen framework of the molecule. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number of different types of carbon atoms and their chemical environment. | Complements ¹H NMR by providing information on the carbon backbone. | Lower sensitivity compared to ¹H NMR. |
| 2D NMR (e.g., COSY) | Correlation between coupled protons, aiding in the assignment of complex spectra. | Essential for establishing proton-proton connectivity in intricate spin systems. | Requires longer acquisition times. |
| FTIR | Presence of specific functional groups (e.g., O-H, N-H, C-N). | Quick and effective for identifying key functional groups. | Does not provide information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern of the molecule. | Provides the exact molecular weight and clues about the molecule's structure from its fragments. | Fragmentation can sometimes be complex and difficult to interpret. |
| Elemental Analysis | Percentage composition of elements (C, H, N) in the compound. | Confirms the empirical and molecular formula. | Does not provide structural information. |
Experimental Data and Observations
The following tables summarize typical spectral data for the parent this compound and can serve as a reference for the analysis of its novel derivatives.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~3.5 | Multiplet | CH(OH) |
| ~2.6 | Doublet of doublets | CH₂NH₂ | |
| ~2.4 | Doublet of doublets | CH₂NH₂ | |
| Variable | Broad singlet | NH₂, OH | |
| ¹³C NMR | ~70 | CH(OH) | |
| ~45 | CH₂NH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and substitution pattern.
Table 2: Key FTIR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3300-3500 (broad) | Stretching vibration |
| N-H (amine) | 3250-3400 (medium) | Stretching vibration |
| C-H (alkane) | 2850-2960 (strong) | Stretching vibration |
| C-N | 1000-1250 (medium) | Stretching vibration |
| N-H (amine) | 1590-1650 (medium) | Bending vibration |
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | 91.08 | 73, 56, 44, 30 |
Table 4: Elemental Analysis Data for this compound (C₃H₁₀N₂O)
| Element | Theoretical % | Found % |
| C | 40.00 | 39.95 |
| H | 11.11 | 11.18 |
| N | 31.11 | 31.05 |
Experimental Protocols
Detailed and consistent experimental protocols are vital for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desire to observe or exchange labile protons (e.g., -OH, -NH₂).
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the sample solution for chemical shift calibration (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-resolution spectra for analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like this compound derivatives as it is a soft ionization method that typically keeps the molecule intact.
-
Data Acquisition: Obtain the mass spectrum, ensuring accurate mass measurement to determine the molecular formula.
-
Fragmentation Analysis: Analyze the fragmentation pattern to gain insights into the structural components of the molecule.
Elemental Analysis
-
Sample Preparation: A precisely weighed, pure, and dry sample is required.
-
Analysis: The sample is combusted in a controlled oxygen atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified to determine the elemental composition.
Workflow for Structure Confirmation
The following diagram illustrates a logical workflow for the structural confirmation of a novel this compound compound.
Caption: Workflow for structural confirmation of novel compounds.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Diamino-2-propanol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,3-Diamino-2-propanol, ensuring compliance and minimizing risk.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause severe skin burns and eye damage.[1][2] Standard PPE includes:
-
Protective gloves
-
Protective clothing
-
Eye and face protection
Ensure that eyewash stations and safety showers are readily accessible in the handling area.[3]
Disposal Protocol: A Step-by-Step Approach
The primary and universally recommended method for the disposal of this compound is through a licensed and approved waste disposal service.[1][4][5] Under no circumstances should this chemical be discharged into drains or the environment.[3][6][7]
Step 1: Collection and Storage of Waste
-
Collect waste this compound in a suitable, clearly labeled, and tightly closed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][4]
Step 2: Engage a Professional Waste Disposal Service
-
Contact a licensed professional waste disposal company to arrange for the collection and disposal of the chemical waste.[5]
-
Provide the waste disposal service with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
Step 3: Incineration (as per Professional Guidance)
-
For surplus and non-recyclable solutions, chemical incineration with an afterburner and scrubber is a potential disposal method.[5] This, however, should be carried out by the licensed disposal company in a permitted facility.
Step 4: Handling Spills
In the event of a spill, contain the leakage immediately.
-
For small spills, absorb the chemical with an inert material such as sand, silica (B1680970) gel, or universal binder.[3]
-
Collect the absorbent material and the spilled chemical into a suitable container for disposal.
-
Ensure the area is well-ventilated.
Step 5: Decontamination
-
Thoroughly decontaminate any surfaces, clothing, or equipment that has come into contact with this compound.
Quantitative Data Summary
Currently, publicly available Safety Data Sheets and chemical information resources do not provide specific quantitative limits (e.g., concentration thresholds for drain disposal). The prevailing guideline is zero discharge to the sanitary sewer system.
| Parameter | Guideline | Source |
| Drain Disposal | Prohibited | [3][6][7] |
| Environmental Release | Prohibited | [3][6][7] |
| Primary Disposal Method | Licensed Waste Disposal Service | [1][4][5] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. This compound | 616-29-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | 616-29-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
